molecular formula C8H6BrFN2 B597769 6-Bromo-5-fluoro-1-methyl-1H-indazole CAS No. 1286734-86-8

6-Bromo-5-fluoro-1-methyl-1H-indazole

Cat. No.: B597769
CAS No.: 1286734-86-8
M. Wt: 229.052
InChI Key: YLZKXJRVDISQRH-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrFN2 and its molecular weight is 229.052. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZKXJRVDISQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693842
Record name 6-Bromo-5-fluoro-1-methyl-1H-indazole
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Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-86-8
Record name 6-Bromo-5-fluoro-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole: Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved drugs.[1] This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the potential applications of this compound, with a focus on its relevance in drug discovery and development.

Core Chemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental chemical identifiers and physical state.[2][3][4][][6]

PropertyValue
CAS Number 1286734-86-8
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
IUPAC Name This compound
Physical Form Solid[2]
Purity (Typical) ≥98%[2]
Storage Conditions Room temperature, sealed in a dry, dark place[2]

Spectroscopic and Spectrometric Analysis

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of structurally related compounds, such as 6-bromo-1H-indazole, the following spectral characteristics can be predicted.[7]

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons would be expected in the range of δ 7.0-8.0 ppm.

  • The N-methyl group would likely appear as a singlet around δ 3.8-4.2 ppm.

  • The fluorine and bromine substituents will influence the chemical shifts and coupling constants of the aromatic protons.

Predicted ¹³C NMR:

  • Aromatic carbons would be expected in the range of δ 110-150 ppm.

  • The N-methyl carbon would likely appear around δ 30-35 ppm.

Predicted Mass Spectrometry (ESI-MS):

  • The molecular ion peak [M+H]⁺ would be observed at m/z 229 and 231 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

Predicted Infrared (IR) Spectroscopy:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C=C aromatic ring stretching: ~1620-1450 cm⁻¹

  • C-N stretching: ~1300-1100 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹

  • C-Br stretching: ~700-600 cm⁻¹

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Diazotization and Cyclization to form 6-Bromo-5-fluoro-1H-indazole

This step is based on the general synthesis of indazoles from ortho-substituted anilines.

  • Materials: 4-Bromo-5-fluoro-2-methylaniline, sodium nitrite, hydrochloric acid, and a suitable solvent (e.g., water/ethanol mixture).

  • Procedure:

    • Dissolve 4-Bromo-5-fluoro-2-methylaniline in a mixture of hydrochloric acid and water/ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium salt.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight to facilitate the intramolecular cyclization.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-5-fluoro-1H-indazole.

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

This step involves the alkylation of the indazole nitrogen.

  • Materials: 6-Bromo-5-fluoro-1H-indazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., sodium hydride or potassium carbonate), and a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • To a solution of 6-Bromo-5-fluoro-1H-indazole in the chosen solvent, add the base portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the indazolide anion.

    • Add the methylating agent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by the addition of water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_synthesis Proposed Synthesis Workflow start 4-Bromo-5-fluoro-2-methylaniline diazotization Diazotization & Cyclization (NaNO₂, HCl) start->diazotization intermediate 6-Bromo-5-fluoro-1H-indazole diazotization->intermediate methylation N-Methylation (CH₃I, Base) intermediate->methylation product This compound methylation->product purification Purification (Column Chromatography) product->purification

Proposed Synthetic Workflow for this compound.

Potential Applications in Drug Development

The indazole core is a key pharmacophore in a variety of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its binding affinity, metabolic stability, and selectivity.[11]

While no specific biological targets for this compound have been reported in the public domain, its structural features suggest its potential as a scaffold for the development of novel kinase inhibitors. Derivatives of similar bromo-indazoles have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).[11]

G cluster_kinase General Role of Indazole Scaffolds as Kinase Inhibitors atp ATP kinase Kinase Active Site atp->kinase indazole Indazole Scaffold (e.g., this compound) indazole->kinase Competitive Binding phosphorylation Phosphorylation kinase->phosphorylation inhibition Inhibition substrate Substrate Protein substrate->kinase phospho_substrate Phosphorylated Substrate phosphorylation->phospho_substrate downstream Downstream Signaling phospho_substrate->downstream

General Mechanism of Kinase Inhibition by Indazole Scaffolds.

Experimental Protocol for In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound or its derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

  • Methodology (Example using a luminescence-based assay):

    • Reagent Preparation:

      • Prepare serial dilutions of the test compound (this compound) in a suitable buffer (e.g., with DMSO).

      • Prepare a master mix containing the kinase buffer, ATP at a concentration near its Kₘ for the target kinase, and a suitable kinase substrate.

    • Assay Procedure:

      • Dispense the serially diluted test compound into the wells of a 96- or 384-well plate. Include appropriate controls (e.g., no inhibitor, no enzyme).

      • Initiate the kinase reaction by adding the master mix containing the target kinase enzyme to each well.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Signal Detection:

      • Stop the kinase reaction.

      • Add a kinase detection reagent (e.g., a luciferase/luciferin-based reagent that measures the amount of remaining ATP).

    • Data Acquisition: Measure the luminescence signal using a microplate reader. A higher luminescence signal indicates less ATP consumption and therefore higher kinase inhibition.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow In Vitro Kinase Assay Workflow prep Reagent Preparation (Compound, Kinase, ATP, Substrate) plate Assay Plate Setup (Serial Dilutions & Controls) prep->plate reaction Initiate Kinase Reaction plate->reaction incubation Incubation (Controlled Temperature & Time) reaction->incubation detection Signal Detection (e.g., Luminescence) incubation->detection analysis Data Analysis (Calculate % Inhibition) detection->analysis ic50 IC₅₀ Determination (Dose-Response Curve) analysis->ic50

Workflow for a General In Vitro Kinase Inhibition Assay.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in drug discovery, particularly in the development of novel kinase inhibitors. While detailed experimental data on its chemical and biological properties are currently limited in the public domain, this guide provides a summary of its known characteristics and a plausible synthetic pathway. The structural features of this molecule, combined with the established importance of the indazole scaffold in medicinal chemistry, make it a compound of interest for further investigation by researchers and scientists in the field of drug development. Future studies are warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

An In-depth Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1286734-86-8

This technical guide provides a comprehensive overview of 6-Bromo-5-fluoro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specific to this molecule, this guide leverages information on closely related analogues to present its chemical properties, a plausible synthetic route, and its potential biological significance, particularly as a kinase inhibitor.

Chemical and Physical Properties

PropertyValue
CAS Number 1286734-86-8
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
IUPAC Name This compound
Physical Form Solid (predicted)
Storage Store in a cool, dry place away from light

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted indazoles and their subsequent N-alkylation. The proposed synthesis involves a two-step process starting from the corresponding aniline derivative.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

This step involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

  • Starting Material: 4-Bromo-5-fluoro-2-methylaniline

  • Reagents: Sodium nitrite, Hydrochloric acid, Acetic acid

  • Procedure:

    • Dissolve 4-Bromo-5-fluoro-2-methylaniline in a mixture of acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

    • Quench the reaction by adding a base, such as sodium bicarbonate solution, until the pH is neutral.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-Bromo-5-fluoro-1H-indazole.

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

The final step is the regioselective methylation at the N1 position of the indazole ring.

  • Starting Material: 6-Bromo-5-fluoro-1H-indazole

  • Reagents: Methyl iodide, a suitable base (e.g., sodium hydride, potassium carbonate), a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • Dissolve 6-Bromo-5-fluoro-1H-indazole in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at 0 °C.

    • Stir the mixture for 30-60 minutes at room temperature.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Potential Biological Significance and Applications

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs containing this scaffold. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced biological activity.

Role as Kinase Inhibitors

The indazole core is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By blocking the active site of specific kinases, these inhibitors can disrupt aberrant signaling and halt disease progression. Given its structure, this compound is a candidate for investigation as a kinase inhibitor.

Below is a generalized diagram illustrating the mechanism of action of a kinase inhibitor, which is a plausible target for compounds of this class.

Kinase_Inhibitor_Pathway cluster_cell Cell ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates No_Response Blocked Cellular Response Kinase->No_Response Inhibitor This compound (Kinase Inhibitor) Inhibitor->Kinase Competitively binds to ATP-binding site Inhibitor->No_Response Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Activates

Caption: General mechanism of a kinase inhibitor.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Synthesis_Workflow Start Starting Materials: 4-Bromo-5-fluoro-2-methylaniline Methyl Iodide Step1 Step 1: Indazole Ring Formation (Diazotization & Cyclization) Start->Step1 Intermediate Intermediate: 6-Bromo-5-fluoro-1H-indazole Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Crude_Product Crude Product: This compound Step2->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: Workflow for synthesis and characterization.

Conclusion

This compound is a halogenated indazole derivative with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific experimental data for this compound remains scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and the known reactivity of similar compounds. Further research is warranted to elucidate its precise physicochemical properties, biological activity, and therapeutic potential. Researchers and scientists are encouraged to use the information presented herein as a foundation for their investigations into this and other novel indazole derivatives.

Technical Guide: 6-Bromo-5-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of more complex, biologically active molecules. The indazole scaffold is a prevalent feature in many compounds developed as kinase inhibitors for therapeutic areas such as oncology. This guide provides a summary of the key chemical properties of this compound, a representative synthesis protocol, and its role in synthetic chemistry.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

PropertyValueSource
Molecular Weight 229.05 g/mol [1]
Molecular Formula C₈H₆BrFN₂[2]
CAS Number 1286734-86-8[1][2]
Physical Form Solid[3]
Purity Typically >97%[3]
InChI Key YLZKXJRVDISQRH-UHFFFAOYSA-NN/A
Canonical SMILES CN1C2=CC(=C(C=C2C=N1)F)BrN/A

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The data below is based on information from chemical suppliers and computational models.

PropertyValueNotes
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF.[4]
Storage Conditions Store at room temperature in a dry, sealed container.[3]

Role in Synthetic Chemistry

This compound is primarily utilized as a building block in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to build molecular complexity. Its application is particularly noted in the synthesis of kinase inhibitors.

logical_relationship A This compound (Building Block) B Chemical Reactions (e.g., Suzuki Coupling) A->B Provides reactive a bromine site C Complex Indazole Derivatives B->C Forms new C-C bonds D Kinase Inhibitors / Biologically Active Molecules C->D Serve as scaffolds for

Figure 1. Role as a chemical intermediate.

Experimental Protocol: Representative Synthesis

Reaction Scheme: 3-fluoro-2-methylaniline is converted to 5-bromo-4-fluoro-1H-indazole over three steps: bromination, ring closure, and deprotection.[5]

Step 1: Bromination of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline (Compound 1) in acetonitrile.

  • Cool the solution to between -10°C and 10°C.

  • Add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.

  • After the reaction is complete, add sodium bisulfite and continue to react for 10-30 minutes to obtain 4-bromo-3-fluoro-2-methylaniline (Compound 2).

Step 2: Ring Closure Reaction

  • Dissolve 4-bromo-3-fluoro-2-methylaniline (Compound 2) in toluene and heat to 90°C.

  • Add diethyl ether, followed by acetic acid.

  • Raise the temperature to 110°C and add isoamyl nitrite dropwise. Let the reaction proceed for 3 hours.

  • Concentrate the mixture to dryness and slurry with methanol to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3).

Step 3: Deprotection

  • Mix 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3) with methanol and water.

  • Add a solution of potassium carbonate in water and stir at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, add water, stir for 30 minutes, filter the mixture, wash the filter cake with water, and dry to yield the final product, 5-bromo-4-fluoro-1H-indazole.[5]

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ring Closure cluster_step3 Step 3: Deprotection A Dissolve 3-fluoro-2-methylaniline in Acetonitrile B Cool to -10°C - 10°C A->B C Add NBS, React 1-2h B->C D Quench with Sodium Bisulfite C->D E Dissolve Brominated Intermediate in Toluene, Heat to 90°C D->E Product from Step 1 F Add Acetic Acid & Diethyl Ether E->F G Heat to 110°C, Add Isoamyl Nitrite F->G H React for 3h, Purify G->H I Mix Acetylated Indazole with Methanol/Water H->I Product from Step 2 J Add K₂CO₃ Solution I->J K Stir at RT for 12h J->K L Work-up: Filter, Wash, Dry K->L M M L->M Final Product

Figure 2. Representative synthesis workflow.

References

A Comprehensive Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-bromo-5-fluoro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines plausible experimental protocols for its synthesis and quality control, and discusses its relevance in the context of therapeutic development.

Chemical Identity and Properties

The compound's formal International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[] It is a substituted indazole, a class of compounds known for their wide range of pharmacological activities.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1286734-86-8[][3]
Molecular Formula C₈H₆BrFN₂[][4]
Molecular Weight 229.05 g/mol []
IUPAC Name This compound[]
InChI Key YLZKXJRVDISQRH-UHFFFAOYSA-N[]
SMILES CN1C2=CC(=C(C=C2C=N1)F)Br[]
Physical Form Solid
Purity Typically ≥95%[]
Storage Sealed in dry, room temperature

Synthesis and Purification Protocols

G cluster_synthesis Proposed Synthetic Workflow start Starting Material: 6-Bromo-5-fluoro-1H-indazole step1 N-Methylation start->step1  NaH, Iodomethane,  Anhydrous THF step2 Reaction Quenching & Work-up step1->step2  Add Water (0 °C) step3 Extraction & Drying step2->step3  Ethyl Acetate,  Brine step4 Purification (e.g., Column Chromatography) step3->step4  Crude Product product Final Product: This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Methylation

This protocol is adapted from the synthesis of a structurally related compound, 6-bromo-1-methyl-4-nitro-1H-indazole.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-Bromo-5-fluoro-1H-indazoleC₇H₄BrFN₂215.02
Sodium hydride (60% in oil)NaH24.00
IodomethaneCH₃I141.94
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Ethyl AcetateC₄H₈O₂88.11
Saturated Sodium Chloride (Brine)NaCl58.44
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a reaction vessel cooled to 0 °C.

  • Add a solution of 6-bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add iodomethane (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to gradually warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid via column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Quality Control and Analytical Protocols

Ensuring the purity and structural integrity of the synthesized compound is critical. A comprehensive quality control workflow involves multiple analytical techniques.[7]

G cluster_qc Quality Control Workflow cluster_id Identification cluster_purity Purity Assessment sample Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir hplc HPLC Purity sample->hplc gc GC for Volatile Impurities sample->gc assessment Final Assessment: Compare to Specifications nmr->assessment ms->assessment ir->assessment hplc->assessment gc->assessment release Release assessment->release Meets Specs fail Further Purification or Investigation assessment->fail Out of Specs

Caption: A comprehensive quality control workflow for this compound.

Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.

    • Protocol: Prepare a standard solution of the sample (e.g., 1 mg/mL) in a suitable diluent like an acetonitrile/water mixture. Analyze using a C18 column with a gradient elution profile and UV detection. Purity is calculated based on the area percentage of the main peak.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting shifts, coupling constants, and integration values should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Determines the molecular weight and confirms elemental composition.

    • Protocol: Analyze the sample via an appropriate ionization technique (e.g., ESI). The resulting mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom.[7]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

    • Protocol: Analyze the solid sample using an ATR-FTIR spectrometer. The spectrum should display absorption bands corresponding to C-H, C=C, C-N, C-F, and C-Br bonds.

Applications in Drug Development & Signaling Pathways

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[2] They are particularly prominent as kinase inhibitors for cancer therapy.[2][5] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

This compound, as a substituted indazole, represents a valuable building block for the synthesis of novel kinase inhibitors. The bromo- and fluoro-substituents provide handles for further chemical modification and can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

G cluster_pathway Generalized Kinase Signaling Pathway Inhibition receptor Receptor kinase Kinase Enzyme receptor->kinase Signal p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Indazole-based Kinase Inhibitor inhibitor->kinase Blocks ATP Binding Site

Caption: Role of an indazole-based kinase inhibitor in blocking a cellular signaling pathway.

References

Technical Guide on 6-Bromo-5-fluoro-1-methyl-1H-indazole: Synthesis and Spectroscopic Characterization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of 6-bromo-5-fluoro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While specific, experimentally-verified ¹H and ¹³C NMR data for this compound are not publicly available at the time of this writing, this guide furnishes detailed, generalized protocols for its synthesis and subsequent NMR analysis. The provided methodologies are based on established procedures for structurally related indazole derivatives and are intended to enable researchers to produce and characterize the title compound.

Introduction

Substituted indazoles are a prominent class of heterocyclic compounds widely recognized as "privileged scaffolds" in drug discovery. Their derivatives have shown a broad spectrum of biological activities, including applications as kinase inhibitors in oncology. This compound is a halogenated and N-methylated indazole derivative, a substitution pattern often employed to modulate the physicochemical and pharmacological properties of bioactive molecules. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step following the synthesis of such a compound.

NMR Data

A comprehensive search of scientific literature and chemical databases did not yield specific ¹H and ¹³C NMR spectral data for this compound. Therefore, the following sections provide standardized experimental protocols that can be employed to obtain this data upon successful synthesis of the compound.

Experimental Protocols

The synthesis of the title compound can be approached via a two-step process: the formation of the 6-bromo-5-fluoro-1H-indazole core, followed by regioselective N-methylation. The initial cyclization can be adapted from protocols for similar indazoles, likely starting from a corresponding fluorinated and brominated aniline derivative. The subsequent methylation is a standard procedure.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole (Hypothetical)

This step would likely follow a diazotization and cyclization reaction, similar to the established synthesis of 6-bromo-1H-indazole.[1] The starting material would need to be 4-bromo-5-fluoro-2-methylaniline.

  • Materials: 4-bromo-5-fluoro-2-methylaniline, acetic anhydride, potassium acetate, isoamyl nitrite, chloroform, hydrochloric acid, sodium hydroxide, heptane.

  • Procedure Outline:

    • Acetylation: Dissolve 4-bromo-5-fluoro-2-methylaniline in chloroform and acetylate the amino group using acetic anhydride.

    • Diazotization and Cyclization: To the acetylated intermediate, add potassium acetate and isoamyl nitrite. Heat the mixture to reflux to induce diazotization and subsequent intramolecular cyclization to form the indazole ring.[1]

    • Work-up and Hydrolysis: After the reaction, remove volatile components. Perform hydrolysis of the N-acetyl group using hydrochloric acid.

    • Isolation: Neutralize the acidic solution with sodium hydroxide to precipitate the product. The crude 6-bromo-5-fluoro-1H-indazole can then be isolated by filtration and purified, for example, by recrystallization from a suitable solvent like heptane.[1]

Step 2: N-Methylation to Yield this compound

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. Conditions using a strong base like sodium hydride in an aprotic solvent such as THF are known to favor the formation of the thermodynamically more stable N1-methylated product.[2]

  • Materials: 6-bromo-5-fluoro-1H-indazole, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), methyl iodide (CH₃I), saturated aqueous NH₄Cl solution, ethyl acetate, brine.

  • Procedure:

    • To a stirred solution of 6-bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the indazolide anion.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product into ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate this compound.[2]

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Quantity: For ¹H NMR, weigh 5-10 mg of the purified compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Filtration: To ensure high spectral quality by removing particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for example, at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T₁) is necessary for accurate integration.

    • Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

    • Spectral Width (SW): ~12-16 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on concentration and experiment time.

    • Spectral Width (SW): ~200-240 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the TMS or residual solvent signal.

  • For ¹H NMR, integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J), and multiplicities to elucidate the molecular structure.

Structural Visualization

The logical structure of this compound is presented below.

Caption: Molecular structure of this compound.

References

A Technical Guide to 6-Bromo-5-fluoro-1-methyl-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 6-Bromo-5-fluoro-1-methyl-1H-indazole, a key building block for stakeholders in pharmaceutical research and development. The document outlines supplier information, detailed synthetic protocols, and the significance of this compound in the landscape of medicinal chemistry.

Core Compound Properties

IUPAC Name: this compound CAS Number: 1286734-86-8 Molecular Formula: C8H6BrFN2[1][] Molecular Weight: 229.05 g/mol [1][3]

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials and intermediates. This compound is available from a number of specialized chemical suppliers. The following table summarizes the available information on key suppliers.

SupplierPurityQuantityCatalog Number
BOC SciencesNot SpecifiedNot Specified1286734-86-8[1]
Sigma-Aldrich98%Not SpecifiedAMBH2D6F85AF
PharmaffiliatesHigh PurityNot SpecifiedPA270027169[3]
ChemsrcVariesVariesNot Specified[4]

Synthesis and Experimental Protocols

A common and effective method for the construction of the indazole ring system involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the synthesis of this compound, a plausible precursor would be a 2-amino-4-bromo-5-fluorotoluene derivative.

Hypothetical Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is an adapted procedure based on established methods for the synthesis of similar indazole compounds.[6] Researchers should perform their own optimization and safety assessments.

Step 1: Diazotization and Cyclization to form 6-Bromo-5-fluoro-1H-indazole

  • In a reaction vessel suitable for low-temperature reactions, dissolve 2-amino-4-bromo-5-fluorotoluene in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period to ensure complete diazotization.

  • The resulting diazonium salt will undergo spontaneous intramolecular cyclization to form the indazole ring. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched by the addition of a suitable reagent, and the crude 6-Bromo-5-fluoro-1H-indazole is isolated by filtration or extraction.

Step 2: N-Methylation

  • Dissolve the crude 6-Bromo-5-fluoro-1H-indazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the indazole nitrogen.

  • Introduce the methylating agent, for example, methyl iodide (MeI) or dimethyl sulfate (DMS), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude this compound.

Step 3: Purification

The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product in high purity.

Analytical Characterization

The structural identity and purity of this compound are confirmed using a suite of standard analytical techniques. While specific spectral data for this exact compound is not publicly available, related structures are routinely characterized by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for confirming the molecular structure. For instance, the 1H NMR spectrum of a related compound, Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, shows distinct signals for the aromatic protons and the methyl groups.[7] Similar characteristic peaks would be expected for the title compound.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to assess the purity of the compound and to confirm its molecular weight. Several suppliers of the related compound 6-Bromo-5-fluoro-1H-indazole provide access to HPLC and LC-MS data.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, further confirming the elemental composition of the molecule.[7]

Applications in Drug Discovery

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[9] They are key components in a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]

The specific substitution pattern of this compound, featuring bromine and fluorine atoms, makes it an attractive starting material for further functionalization through various cross-coupling reactions. The bromine atom can be readily displaced or used as a handle for introducing new chemical moieties, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Potential Drug Discovery Workflow

Drug_Discovery_Workflow A This compound B Scaffold for Library Synthesis A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: A generalized workflow for the use of the title compound in drug discovery.

Given the prevalence of the indazole core in kinase inhibitors, this compound could be a valuable starting point for the development of novel therapeutics in oncology. The strategic placement of the halogen atoms allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

References

The Architect's Guide to Novel Kinase Inhibitors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies and strategies employed in the discovery of novel kinase inhibitor scaffolds. Protein kinases, as central regulators of cellular signaling, remain a pivotal target class for therapeutic intervention, particularly in oncology. The relentless pursuit of novel, potent, and selective inhibitors necessitates a multi-faceted approach, integrating high-throughput screening, computational design, and biophysical methods. This document details the core techniques, presents comparative data for prominent scaffolds, and offers detailed experimental protocols to aid researchers in this dynamic field.

Section 1: Strategies for Scaffold Discovery

The identification of new kinase inhibitor scaffolds is primarily driven by three synergistic approaches: High-Throughput Screening (HTS), Fragment-Based Screening (FBS), and In Silico Drug Design. Each methodology offers distinct advantages in exploring chemical space to find starting points for medicinal chemistry optimization.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large, diverse compound libraries against a specific kinase target.[1][2] This method is instrumental in identifying initial "hits" that can be further optimized. The general workflow for an HTS campaign is a multi-step process designed to efficiently identify and validate potential inhibitors from vast chemical libraries.[3]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Validation AssayDev Assay Development & Optimization PlatePrep Plate Preparation (Enzyme, Substrate, ATP) AssayDev->PlatePrep Dispensing Robotic Dispensing PlatePrep->Dispensing CompoundLib Compound Library (>100,000 compounds) CompoundLib->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection PrimaryHits Primary Hit Identification Detection->PrimaryHits DoseResponse Dose-Response & IC50 Confirmation PrimaryHits->DoseResponse OrthogonalAssay Orthogonal Assay Validation DoseResponse->OrthogonalAssay SAR SAR by Analogs OrthogonalAssay->SAR

High-Throughput Screening (HTS) Workflow.
Fragment-Based Screening (FBS)

FBS involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target kinase.[4] These initial fragment hits serve as starting points for optimization into more potent lead compounds. Biophysical techniques like Surface Plasmon Resonance (SPR) are central to this approach for detecting these weak binding events.[5][6]

FBS_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Lead Optimization FragLib Fragment Library (~100-300 Da) SPRScreen SPR Screening (Primary Screen) FragLib->SPRScreen HitID Hit Identification (Binding Confirmation) SPRScreen->HitID NMR NMR Spectroscopy HitID->NMR XRay X-ray Crystallography HitID->XRay Structure Structural Analysis of Binding Mode NMR->Structure XRay->Structure FragEvolve Fragment Evolution (Growing) Structure->FragEvolve FragLink Fragment Linking Structure->FragLink LeadComp Potent Lead Compound FragEvolve->LeadComp FragLink->LeadComp

Fragment-Based Screening (FBS) Workflow.
In Silico Drug Design

Computational methods are integral to modern kinase inhibitor discovery, broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[7] These approaches leverage computational power to predict and prioritize compounds for synthesis and testing, thereby accelerating the discovery process.[8]

InSilico_Workflow cluster_sbdd Structure-Based Drug Design (SBDD) cluster_lbdd Ligand-Based Drug Design (LBDD) cluster_optimization Hit to Lead TargetStruct Target Kinase 3D Structure (X-ray, NMR, Homology Model) MolDock Molecular Docking TargetStruct->MolDock DeNovo De Novo Design TargetStruct->DeNovo VirtScreen Structure-Based Virtual Screening (SBVS) HitCompounds Hit Compounds VirtScreen->HitCompounds MolDock->VirtScreen DeNovo->HitCompounds KnownActives Known Active Ligands Pharmacophore Pharmacophore Modeling KnownActives->Pharmacophore QSAR QSAR Modeling KnownActives->QSAR Pharmacophore->HitCompounds QSAR->HitCompounds MDSim Molecular Dynamics Simulations HitCompounds->MDSim Synthesis Synthesis & Biological Testing MDSim->Synthesis LeadOpt Lead Optimization Synthesis->LeadOpt

In Silico Kinase Inhibitor Discovery Workflow.

Section 2: Prominent Novel Kinase Inhibitor Scaffolds

The search for novel kinase inhibitors has led to the identification of numerous privileged scaffolds. Among these, pyrazolo[3,4-d]pyrimidines and quinoxalines have emerged as particularly fruitful starting points for the development of potent and selective inhibitors against a range of kinase targets.

Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core in kinase inhibitor design, often targeting CDKs and EGFR.[9][10] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the kinase active site.

Compound IDTarget KinaseIC50 (µM)Target Cell Line(s)GI50 (µM)Reference
14 CDK2/cyclin A20.057HCT-1160.006[9][11]
15 CDK2/cyclin A20.119HCT-1160.007[9][11]
4 EGFR0.054--[10]
16 EGFR0.034Full 60-cell panel0.018 - 9.98[10]
5i EGFR (WT)0.3--[12]
5i VEGFR27.60--[12]
Quinoxaline Scaffold

Quinoxaline derivatives have gained significant attention due to their structural features that facilitate interactions with kinase active sites, leading to potent inhibition of kinases such as PDGF-R.[13][14][15] The nitrogen atoms within the bicyclic structure enhance hydrogen bonding potential, contributing to selectivity and potency.[15]

Compound ClassTarget KinaseActivityKey Structural FeaturesReference
2-AnilinoquinoxalinesPDGF-RSelective InhibitionAnilino substituent at C2[14]
2-CycloalkylaminoquinoxalinesPDGF-RImproved PK ProfileCyclohexylamino or norbornylamino at C2[14]
2,3-Diarylquinoxalin-6-aminesNot specifiedAntiproliferativeDiaryl substitutions at C2 and C3[16]

Section 3: Key Signaling Pathways

Understanding the signaling context of a target kinase is crucial for inhibitor development. The following diagrams illustrate the signaling pathways of three major kinase families implicated in cancer: EGFR, Bcr-Abl, and Src.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[17][18][19]

EGFR_Signaling EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Nucleus->Proliferation

Simplified EGFR Signaling Cascade.
Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), is a constitutively active tyrosine kinase that activates several downstream pathways, including JAK/STAT, RAS/MAPK, and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[20][21][22]

BcrAbl_Signaling BcrAbl Bcr-Abl (Constitutively Active) GRB2_SOS GRB2/SOS BcrAbl->GRB2_SOS PI3K_AKT PI3K/AKT Pathway BcrAbl->PI3K_AKT JAK_STAT JAK/STAT Pathway BcrAbl->JAK_STAT Adhesion Altered Adhesion BcrAbl->Adhesion RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Key Bcr-Abl Downstream Signaling Pathways.
Src Family Kinase (SFK) Signaling

Src, a non-receptor tyrosine kinase, is a key transducer of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. It plays a crucial role in regulating cell growth, migration, and survival.[23][24][25]

Src_Signaling Receptors RTKs, Integrins, GPCRs Src Src Receptors->Src Activate FAK FAK Src->FAK RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 CellularResponse Proliferation, Migration, Survival, Adhesion FAK->CellularResponse RAS_MAPK->CellularResponse PI3K_AKT->CellularResponse STAT3->CellularResponse

Overview of Src-Mediated Signaling.

Section 4: Experimental Protocols

This section provides detailed methodologies for key biochemical assays used in the characterization of kinase inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced using the ADP-Glo™ Kinase Assay.[26][27]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Ultra-Pure ATP

  • Test compounds (inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended.

    • Prepare a "no inhibitor" control (DMSO only).

  • Assay Plate Preparation:

    • Dispense 1 µL of each compound dilution or DMSO control into the wells of a 384-well plate.[28]

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[29]

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[27]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[28]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines the measurement of kinase activity using the HTRF® KinEASE™ assay, which detects the phosphorylation of a biotinylated substrate.[30][31][32]

Materials:

  • Kinase of interest

  • HTRF® KinEASE™ Substrate (biotinylated)

  • ATP

  • Test compounds (inhibitors)

  • HTRF® Enzymatic Buffer (1X)

  • HTRF® Detection Buffer

  • HTRF® Detection Reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized substrate and detection reagents with distilled water to create stock solutions.

    • Prepare 1X Enzymatic Buffer and supplement with necessary cofactors.

    • Prepare working solutions of the substrate, kinase, and ATP by diluting them in the 1X Enzymatic Buffer.

    • Prepare the detection mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in the Detection Buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, dispense the reagents in the following order:

      • 0.5 µL of test compound (or DMSO control).[1]

      • 5.5 µL of the kinase working solution.[1]

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of the substrate working solution.[1]

    • Initiate the reaction by adding 2 µL of the ATP working solution.[1]

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 10-60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the pre-mixed detection reagents to each well. The EDTA in the detection buffer will chelate Mg2+ and halt the kinase activity.[31]

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.[30]

    • The HTRF ratio is proportional to the amount of substrate phosphorylation.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: Fragment-Based Screening using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for a primary screen of a fragment library against a kinase target using SPR.[4][33][34]

Materials:

  • Purified kinase target

  • Fragment library (dissolved in DMSO)

  • SPR instrument (e.g., ProteOn™ XPR36 System)

  • Sensor chip (e.g., GLH chip)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., PBS with 0.005% Tween 20)

  • Positive and negative control compounds

Procedure:

  • Target Immobilization:

    • Activate the sensor chip surface (e.g., using an EDC/NHS mixture for amine coupling).

    • Inject the purified kinase target over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface.

    • A reference channel should be prepared in the same way but without the kinase to allow for subtraction of non-specific binding.

  • Fragment Library Screening (Primary Screen):

    • Prepare the fragment library for injection. Typically, fragments are screened at a single high concentration (e.g., 100-500 µM) in running buffer containing a small percentage of DMSO to ensure solubility.

    • Inject a set of positive and negative controls to confirm the activity of the immobilized target and the performance of the system.[34]

    • Inject the fragment library compounds sequentially over the target and reference surfaces.

    • Monitor the change in response units (RU) in real-time to detect binding events.

  • Hit Identification:

    • After reference surface subtraction, identify fragments that show a binding response significantly above the background noise.

    • Visually inspect the sensorgrams to ensure the binding is reversible and does not exhibit characteristics of aggregation or non-specific binding.

  • Hit Validation and Characterization (Secondary Screen):

    • Re-test the primary hits in a dose-response format to confirm binding and determine the equilibrium dissociation constant (KD).

    • Inject a concentration series of each hit fragment (e.g., 5-6 concentrations) over the target surface.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to calculate the KD.

    • Further validation using orthogonal techniques (e.g., NMR, X-ray crystallography) is highly recommended to confirm the binding mode and guide subsequent optimization.[4]

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis Protocol for 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-1H-indazole is a pivotal building block in the fields of medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, notably including kinase inhibitors for cancer therapy.[1] The efficient and scalable production of this compound is, therefore, of significant interest to the drug development industry. This document provides a detailed, step-by-step protocol for the large-scale synthesis of 6-Bromo-1H-indazole. The described methodology is founded on the diazotization of 4-bromo-2-methylaniline followed by a cyclization reaction.[1] This process is designed for scalability and reproducibility, making it well-suited for industrial applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 6-Bromo-1H-indazole.

ParameterValue
Starting Material 4-bromo-2-methylaniline
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
Solvents Chloroform, Heptane
Reaction Temperature Reflux at 68°C
Reaction Time 20 hours
Purity Assessment NMR, Mass Spectrometry, and HPLC

Experimental Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Hydrolysis cluster_3 Step 4: Isolation and Purification start Dissolve 4-bromo-2-methylaniline (95.0 g) in Chloroform (0.70 L) add_anhydride Add acetic anhydride (0.109 L) (Maintain temp < 40°C) start->add_anhydride add_reagents Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) add_anhydride->add_reagents reflux Reflux at 68°C for 20 hours add_reagents->reflux cool_down Cool to 25°C reflux->cool_down remove_volatiles Remove volatile components under vacuum cool_down->remove_volatiles azeotropic_dist Add water and perform azeotropic distillation remove_volatiles->azeotropic_dist add_hcl Add concentrated HCl (500 mL) and heat to 50-55°C azeotropic_dist->add_hcl cool_acid Cool acidic mixture to 20°C add_hcl->cool_acid adjust_ph Adjust pH to 11 with 50% aq. NaOH cool_acid->adjust_ph evaporate Evaporate the solvent adjust_ph->evaporate slurry Slurry the solid with heptane evaporate->slurry filter_dry Filter and dry under vacuum slurry->filter_dry product 6-Bromo-1H-indazole filter_dry->product

References

Application Notes and Protocols for 6-Bromo-5-fluoro-1-methyl-1H-indazole in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the application of 6-Bromo-5-fluoro-1-methyl-1H-indazole in cancer cell lines is limited. The following application notes and protocols are based on the established methodologies for evaluating novel indazole derivatives in cancer research, providing a framework for investigation.

Application Notes

Introduction

The indazole scaffold is a prominent heterocyclic motif found in numerous compounds with significant therapeutic potential, including several FDA-approved anti-cancer agents.[1][2] These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the indazole core is a common medicinal chemistry strategy to enhance biological activity and modulate pharmacokinetic properties.[1] this compound is a synthetic compound that combines these features, making it a candidate for investigation as a potential anti-cancer agent.

Hypothesized Mechanism of Action

Based on the known activities of other halogenated indazole derivatives, this compound may exhibit anti-cancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many indazole derivatives have been shown to induce programmed cell death in cancer cells.[3] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[3][2]

  • Cell Cycle Arrest: The compound could potentially halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.

  • Inhibition of Kinase Signaling: As with many indazole-based drugs, this compound may inhibit the activity of protein kinases that are dysregulated in cancer, such as those involved in cell growth and survival signaling pathways (e.g., receptor tyrosine kinases).[1][4]

  • Inhibition of Cell Migration and Invasion: Some indazole derivatives can suppress the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis.[3]

Preliminary Assessment Strategy

A typical initial assessment of this compound in cancer cell lines would involve a tiered approach:

  • In vitro Cytotoxicity Screening: Determine the compound's ability to inhibit the growth of a panel of cancer cell lines from different tissues of origin.

  • Mechanism of Action Studies: Investigate the underlying cellular and molecular mechanisms responsible for its anti-cancer activity.

  • In vivo Efficacy Studies: Evaluate the compound's anti-tumor activity in animal models.

Data Presentation

The following tables represent a hypothetical summary of quantitative data that would be generated during the initial in vitro evaluation of this compound.

Table 1: In vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData not available
MDA-MB-231Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
HeLaCervical CancerData not available

IC50 (half-maximal inhibitory concentration) values would be determined using a cell viability assay such as the MTT assay.

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7)

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control)Data not available
IC50/2Data not available
IC50Data not available
IC50*2Data not available

Apoptosis rates would be quantified using flow cytometry after staining with Annexin V and a viability dye.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to obtain a range of desired concentrations.

    • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis induced by this compound using flow cytometry.

  • Materials:

    • Cancer cell line

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations (e.g., based on IC50 values) for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Evaluation A Cancer Cell Line Seeding B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot Analysis B->E F Data Analysis and IC50 Determination C->F G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_logic Logical Relationship of Preliminary Assessment Start Investigate Novel Indazole Compound Cytotoxicity Cytotoxicity Screening (Multiple Cell Lines) Start->Cytotoxicity Potent Potent Activity (Low IC50) Cytotoxicity->Potent Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Potent->Mechanism Yes Stop Low Priority Potent->Stop No End Candidate for Further Development Mechanism->End

References

N-Alkylation of Indazoles: A Detailed Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The indazole core is a significant pharmacophore present in numerous therapeutic agents. The functionalization of the indazole nitrogen atoms (N-1 and N-2) through alkylation is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms often results in the formation of regioisomeric mixtures, posing a considerable synthetic challenge. This document provides detailed experimental procedures for the regioselective N-1 and N-2 alkylation of indazoles, supported by quantitative data and visual workflows to facilitate the synthesis of desired indazole derivatives.

Factors Influencing Regioselectivity

The regiochemical outcome of indazole alkylation is a delicate balance of several factors, including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1] This inherent stability can be exploited to favor the formation of N-1 alkylated products under thermodynamic control.

Conversely, kinetic control can be utilized to favor the N-2 position. The interplay of these factors allows for the selective synthesis of either N-1 or N-2 alkylated indazoles. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for N-1 selective alkylation.[2][3][4] In contrast, employing substituents like NO2 or CO2Me at the C-7 position can lead to excellent N-2 regioselectivity.[2][5][6]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of Indazoles

This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated indazole.

Method A: Using Sodium Hydride in THF [2][3][4][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically stirred at room temperature for several hours or overnight. For less reactive electrophiles, gentle heating to 50 °C may be necessary.[7]

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Method B: Using Cesium Carbonate in Dioxane [7][8]

  • Preparation: In a sealed vial or flask, dissolve the indazole (1.0 equiv) in dioxane (e.g., 0.1 M concentration).

  • Base and Electrophile Addition: Add cesium carbonate (Cs2CO3, 2.0 equiv) followed by the alkyl tosylate (1.5 equiv).

  • Heating: Heat the reaction mixture to 90 °C.

  • Reaction Time: Stir for 2 hours or until the reaction is complete as monitored by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify by silica gel chromatography to obtain the N-1 substituted product.[7]

Protocol 2: Selective N-2 Alkylation of Indazoles

These protocols are designed to favor the formation of the N-2 alkylated indazole.

Method A: TfOH-Catalyzed Alkylation with Diazo Compounds [1][9]

This modern, metal-free method provides excellent yields and high N-2 regioselectivity.[1][9]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.

Method B: Alkylation with 2,2,2-Trichloroacetimidates [10][11][12]

This method utilizes trifluoromethanesulfonic acid or copper(II) triflate as a catalyst to achieve selective N-2 alkylation.[10][11][12]

  • Preparation: In a suitable reaction vessel, dissolve the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in an anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.

  • Reaction: Stir the reaction at the appropriate temperature until completion.

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify the product by column chromatography.

Method C: Mitsunobu Reaction [1][6]

  • Preparation: In an anhydrous solvent such as THF, dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv).

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of various indazole substrates under different reaction conditions, highlighting the regioselectivity of the transformations.

Indazole SubstrateAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)N1:N2 RatioYield (%)Reference
3-Carboxymethyl-1H-indazoleAlkyl bromideNaHTHFRT->99:1-[2][3][4]
3-tert-Butyl-1H-indazoleAlkyl bromideNaHTHFRT->99:1-[2][3][4]
3-COMe-1H-indazoleAlkyl bromideNaHTHFRT->99:1-[2][3][4]
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHFRT->99:1-[2][3][4]
7-NO2-1H-indazoleAlkyl halideNaHTHF--4:96-[2][5]
7-CO2Me-1H-indazoleAlkyl halideNaHTHF--4:96-[2][5]
1H-IndazoleDiazo compoundTfOHDCMRT-0:100Good to Excellent[1][9]
1H-IndazoleAlkyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)2---N2 selectiveup to 96[10][11]
1H-Indazole-3-carboxylateIsopropyl iodideNaHDMFRT-38:46 (N1:N2)84 (total)[8]
Indazole 9AlcoholPPh3/DIADTHFRTovernight1:2.578 (total)[6]

Mandatory Visualizations

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Indazole Indazole Substrate Reaction N-Alkylation Reaction Indazole->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Base Base Selection (e.g., NaH, K2CO3, Cs2CO3) Base->Reaction Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction Temp_Time Temperature & Time Temp_Time->Reaction Workup Workup & Purification (Chromatography) Reaction->Workup N1_Product N-1 Alkylated Indazole Workup->N1_Product N2_Product N-2 Alkylated Indazole Workup->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

G cluster_factors Influencing Factors cluster_outcomes Favored Products Base Base (e.g., NaH vs K2CO3) Regioselectivity Regioselectivity (N1 vs N2) Base->Regioselectivity Solvent Solvent (e.g., THF vs DMF) Solvent->Regioselectivity Substituents Indazole Substituents (Steric & Electronic Effects) Substituents->Regioselectivity Alkylating_Agent Alkylating Agent (e.g., Halide vs Tosylate) Alkylating_Agent->Regioselectivity N1_Alkylation N-1 Alkylation (Thermodynamic Product) Regioselectivity->N1_Alkylation N2_Alkylation N-2 Alkylation (Kinetic Product) Regioselectivity->N2_Alkylation

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes and Protocols: Development of Histone Deacetylase (HDAC) Inhibitors with Indazole Reactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of indazole-based histone deacetylase (HDAC) inhibitors, from synthesis to biological evaluation. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these promising anti-cancer agents.

Introduction to Indazole-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Their overexpression or aberrant activity is associated with the development and progression of various cancers.[1] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.[2] The indazole scaffold has been identified as a valuable pharmacophore in the design of novel HDAC inhibitors due to its favorable physicochemical properties and ability to interact with the active site of HDAC enzymes.[3][4]

This document outlines the synthesis of novel indazole derivatives, specifically focusing on indazole-based hydroxamic acids, and details the protocols for evaluating their biological activity. The methodologies described herein are based on established and recently published research in the field.[3][5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative indazole-based HDAC inhibitors against various HDAC isoforms and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)

CompoundHDAC1HDAC2HDAC6HDAC8HeLa Nuclear ExtractReference
15k 2.74.2-3.6-[3]
15m 3.13.6-3.3-[3]
5j --1.8--[5]
5b ----0.126 µM[2]
7e -----[2]
SAHA ----0.128-0.716 µM[2]

Note: '-' indicates data not available.

Table 2: Anti-proliferative Activity (GI50/IC50, µM)

CompoundHCT-116HeLaReference
15k PotentPotent[3]
15m PotentPotent[3]
5j 3.1-[5]
SAHA --[3]

Note: 'Potent' indicates significant activity was observed, though specific values were not provided in the abstract. '-' indicates data not available.

Signaling Pathways and Mechanisms of Action

Indazole-based HDAC inhibitors exert their anti-cancer effects through the modulation of key signaling pathways that control cell cycle progression and apoptosis. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[8] Furthermore, these inhibitors affect the acetylation status and function of non-histone proteins involved in critical cellular processes.[8]

Induction of Apoptosis

dot

Indazole_HDACi Indazole-based HDAC Inhibitor HDACs HDACs Indazole_HDACi->HDACs Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole_HDACi->Bcl2 Downregulation HDACs->Bcl2 Deacetylation (Activation) Bax Bax (Pro-apoptotic) Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by indazole-based HDAC inhibitors.

Cell Cycle Arrest

dot

Indazole_HDACi Indazole-based HDAC Inhibitor HDACs HDACs Indazole_HDACi->HDACs Inhibition p21 p21 (CDK Inhibitor) Upregulation Indazole_HDACi->p21 HDACs->p21 Deacetylation (Repression) CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest G2M G2/M Transition CyclinB1_CDK1->G2M G2M->CellCycleArrest

Caption: G2/M cell cycle arrest mediated by indazole-based HDAC inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of indazole-based HDAC inhibitors.

General Synthesis of Indazole-Based Hydroxamic Acids

This protocol describes a general method for the synthesis of indazole-based hydroxamic acid HDAC inhibitors.

dot

Start Indazole Precursor Step1 Alkylation/ Functionalization Start->Step1 Intermediate Ester Intermediate Step1->Intermediate Step2 Hydroxylamine Treatment Intermediate->Step2 Product Indazole Hydroxamic Acid Step2->Product

Caption: General synthetic workflow for indazole hydroxamic acids.

Materials:

  • Substituted 1H-indazole

  • Appropriate alkyl halide or other electrophile

  • Base (e.g., K2CO3, NaH)

  • Solvent (e.g., DMF, THF)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Base for hydroxylaminolysis (e.g., KOH, NaOMe)

  • Methanol or Ethanol

Procedure:

  • Synthesis of the Ester Intermediate:

    • To a solution of the substituted 1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and stir at room temperature.

    • Add the appropriate ester-containing alkyl halide dropwise and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the ester intermediate.

  • Synthesis of the Final Hydroxamic Acid:

    • Dissolve the ester intermediate in a mixture of methanol and a solution of hydroxylamine (prepared by mixing NH2OH·HCl with a base like KOH in methanol).

    • Stir the reaction mixture at room temperature until the ester is consumed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield the final indazole-based hydroxamic acid.[6]

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 values of test compounds against specific HDAC isoforms using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well black microplate, add the assay buffer, the diluted test compound (or DMSO for control), and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Acetylated Proteins

This protocol is for detecting changes in the acetylation levels of histone H3 and α-tubulin in cells treated with indazole-based HDAC inhibitors.

Materials:

  • Cell culture reagents

  • Indazole-based HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indazole-based HDAC inhibitor for a specified duration (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with indazole-based HDAC inhibitors using propidium iodide (PI) staining.

Materials:

  • Cell culture reagents

  • Indazole-based HDAC inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the indazole-based HDAC inhibitor as described for the western blot protocol.

  • Harvest the cells (including floating cells) and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and PI Staining

This protocol is for the detection of apoptosis in treated cells by flow cytometry.

Materials:

  • Cell culture reagents

  • Indazole-based HDAC inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the indazole-based HDAC inhibitor.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Application Notes and Protocols: In Vitro Kinase Assay for Evaluating Indazole Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Its role in promoting endothelial cell proliferation, migration, and survival makes it a prime target in cancer therapy, as tumor growth is highly dependent on angiogenesis.[2] The inhibition of the VEGF/VEGFR-2 signaling pathway is a validated strategy for anti-cancer drug development.[1] Indazole derivatives have emerged as a promising class of small molecule inhibitors targeting VEGFR-2.[3] This document provides a detailed protocol for an in vitro VEGFR-2 kinase assay to determine the inhibitory potency of indazole derivatives, presents comparative data for several compounds, and illustrates the associated signaling pathway and experimental workflow.

VEGFR-2 Signaling Pathway and Point of Inhibition

Upon binding to its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for angiogenesis.[2] Indazole derivatives and other small molecule inhibitors typically exert their effect by competing with ATP for the binding site within the kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade.[2]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation ADP ADP P_VEGFR2->ADP PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Indazole Indazole Derivatives Indazole->VEGFR2 Inhibition ATP ATP ATP->P_VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling and inhibition point.

Data Presentation: In Vitro Inhibitory Activity of Indazole Derivatives against VEGFR-2

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indazole derivatives against VEGFR-2. Lower IC50 values indicate greater potency.

Compound IDSubstitution PatternVEGFR-2 IC50 (nM)Reference
Compound 30 Indazole Scaffold1.24[4]
W13 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide1.6[1]
Compound 10k 5-ethylsulfonyl-indazole-3-carbohydrazide21[2]
Compound 135 Indazole-pyrimidine based24.5[5]
Pazopanib Indazole-pyrimidine based (Reference Drug)30[6]
Compound 13i Indazole-pyrimidine with sulfonamide34.5[6]
Compound 10l 5-ethylsulfonyl-indazole-3-carbohydrazide26[2]
Compound 13g Indazole-pyrimidine with amide57.9[6]
Compound 13f Indazole-pyrimidine with amide114[6]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol details a luminescence-based kinase assay to quantify the inhibitory activity of indazole derivatives on recombinant human VEGFR-2. The principle of this assay is to measure the amount of ATP remaining in the reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials and Reagents
  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (Adenosine Triphosphate)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Indazole Derivatives (Test Compounds)

  • DMSO (Dimethyl Sulfoxide)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Experimental Workflow

Kinase_Assay_Workflow VEGFR-2 Kinase Assay Workflow start Start prep_reagents Prepare Reagents (1x Kinase Buffer, Master Mix, Compound Dilutions) start->prep_reagents dispense_mix Dispense Master Mix (Buffer, ATP, Substrate) to all wells prep_reagents->dispense_mix add_compounds Add Test Compounds and Controls (DMSO) dispense_mix->add_compounds add_enzyme Add VEGFR-2 Enzyme (Initiate Reaction) add_compounds->add_enzyme incubate Incubate at 30°C for 45 minutes add_enzyme->incubate add_detection Add Luminescent Detection Reagent incubate->add_detection incubate_lum Incubate at RT for 15 minutes add_detection->incubate_lum read_plate Read Luminescence incubate_lum->read_plate analyze Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze end End analyze->end

In vitro kinase assay workflow.
Detailed Procedure

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, DTT can be added to a final concentration of 1 mM.

    • Prepare a stock solution of the indazole test compound in 100% DMSO. From this stock, create serial dilutions at 10-fold the desired final concentrations in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[6]

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate. The final concentration of ATP should be at or near its Km for VEGFR-2.

  • Assay Plate Setup (96-well format):

    • Add 25 µl of the Master Mix to each well of a white 96-well plate.[6]

    • Test Wells: Add 5 µl of the diluted indazole derivative solutions to the respective wells.

    • Positive Control (100% Kinase Activity): Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme Control): Add 5 µl of 1x Kinase Buffer with DMSO.

  • Enzyme Addition and Kinase Reaction:

    • Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[1]

    • To initiate the reaction, add 20 µl of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

    • To the "Blank" wells, add 20 µl of 1x Kinase Buffer.[1]

    • Gently mix the plate and incubate at 30°C for 45 minutes.[6]

  • Luminescence Detection:

    • After the incubation period, add 50 µl of the luminescent kinase assay reagent (e.g., Kinase-Glo® MAX) to each well. This will stop the kinase reaction and generate a luminescent signal from the remaining ATP.[6]

    • Incubate the plate at room temperature for 15 minutes to stabilize the signal.[6]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of the indazole derivative relative to the "Positive Control" (0% inhibition).

    • The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of indazole derivatives as VEGFR-2 kinase inhibitors. The detailed protocol for the luminescence-based kinase assay offers a robust and high-throughput method for determining inhibitor potency. The provided data on various indazole derivatives highlight the potential of this chemical scaffold in the development of novel anti-angiogenic therapies. By utilizing these protocols and understanding the underlying signaling pathways, researchers can effectively screen and characterize new chemical entities targeting VEGFR-2 for cancer drug discovery.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse 6-aryl-1H-indazoles. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1][2] These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura coupling of 6-Bromo-1H-indazole with various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves an organoboron compound and an organic halide.[3] The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[2]

Data Presentation: Suzuki-Miyaura Coupling of Bromo-indazoles

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various bromo-indazole derivatives with different boronic acids. This data provides a basis for comparison and reaction optimization.

Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-dioxane/water80-100N/AHigh[1]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[6]
7-bromo-4-amido-1H-indazolesVarious aryl & heteroaryl boronic acidsPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)dioxane/EtOH/H₂O1404Good[7][8]
3-bromoindazoles (NH-free)Various arylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)-Good[9][10]
N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious organoboronic acidsPdCl₂(dppf)·(DCM) (0.020 mmol)K₂CO₃ (1.212 mmol)1,4-dioxane/water10012-[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole

This protocol is a generalized procedure adapted from established methods for similar substrates.[1][12] Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 6-Bromo-1H-indazole (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)[13]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 2-5 mol%)[1][6]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)[13][14]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture (4:1), THF, or DME)[2][12]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask or reaction tube, combine 6-Bromo-1H-indazole, the arylboronic acid, and the base.[12]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[12]

  • Solvent Addition: Add the degassed solvent system via syringe.[12]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under an inert atmosphere.[1][12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.[1][3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.[1]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-aryl-1H-indazole.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(X) (Oxidative Addition Intermediate) Pd0->PdII_halide Ar-X (Oxidative Addition) PdII_alkoxide Ar-Pd(II)L₂(OR') PdII_halide->PdII_alkoxide Base (e.g., OH⁻) -X⁻ PdII_boronate Ar-Pd(II)L₂(Ar') PdII_alkoxide->PdII_boronate Ar'B(OR)₂ (Transmetalation) PdII_boronate->Pd0 Regeneration of Pd(0) Coupled_Product Ar-Ar' (Coupled Product) PdII_boronate->Coupled_Product Reductive Elimination center

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: 6-Bromo-1H-indazole, Boronic Acid, Base start->setup inert Purge with Inert Gas (Argon or Nitrogen) setup->inert add_solvent Add Degassed Solvent inert->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat and Monitor Reaction (TLC or LC-MS) add_catalyst->heat workup Cool, Dilute with Water, and Extract heat->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Suzuki problem Low Conversion or Byproduct Formation catalyst Check Catalyst/Ligand System problem->catalyst base Evaluate Base Choice and Quality problem->base reagents Verify Reagent Purity & Stoichiometry problem->reagents conditions Optimize Reaction Conditions (Temp., Time) problem->conditions dehalogenation Dehalogenated Byproduct? conditions->dehalogenation homocoupling Homocoupling of Boronic Acid? conditions->homocoupling solution_dehalogenation Use Milder Base Lower Temperature dehalogenation->solution_dehalogenation Yes solution_homocoupling Adjust Stoichiometry (Slight excess of halide) homocoupling->solution_homocoupling Yes

Caption: Troubleshooting workflow for common issues in Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The synthesis of N-substituted amino-indazoles is therefore of significant interest in the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction offers significant advantages over traditional methods for the synthesis of arylamines, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.[1]

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of various bromo-indazole derivatives, including detailed experimental protocols and a summary of reaction conditions and yields for the coupling of different bromo-indazole isomers with a range of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a bromo-indazole) and an amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the bromo-indazole to the Pd(0) catalyst, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated indazole and regenerate the active Pd(0) catalyst.[1] The choice of ligand, base, and solvent is crucial for the success of the reaction and often depends on the specific substrates being coupled.

Data Presentation

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of various bromo-indazole derivatives with a selection of primary and secondary amines.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]

AmineProductYield (%)
AnilineN-phenyl-1H-indazol-6-amine85
4-Methoxy-anilineN-(4-methoxyphenyl)-1H-indazol-6-amine92
CyclohexylamineN-cyclohexyl-1H-indazol-6-amine78
BenzylamineN-benzyl-1H-indazol-6-amine81

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]

AmineProductYield (%)
Morpholine6-(morpholin-4-yl)-1H-indazole95
Piperidine6-(piperidin-1-yl)-1H-indazole88
N-Methyl-anilineN-methyl-N-phenyl-1H-indazol-6-amine75
DiethylamineN,N-diethyl-1H-indazol-6-amine83

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 3: Buchwald-Hartwig Amination of Various Bromo-indazoles with Secondary Amines [2]

Bromo-indazoleAmineProductYield (%)
4-Bromo-1H-indazoleMorpholine4-(Morpholin-4-yl)-1H-indazole92
5-Bromo-1H-indazoleMorpholine5-(Morpholin-4-yl)-1H-indazole94
6-Bromo-1H-indazoleMorpholine6-(Morpholin-4-yl)-1H-indazole95
4-Bromo-1H-indazoleN-Methylpiperazine4-(4-Methylpiperazin-1-yl)-1H-indazole88
5-Bromo-1H-indazoleN-Methylpiperazine5-(4-Methylpiperazin-1-yl)-1H-indazole91
6-Bromo-1H-indazoleN-Methylpiperazine6-(4-Methylpiperazin-1-yl)-1H-indazole93

Reaction Conditions: Bromo-indazole (0.5 mmol), amine (0.6 mmol), RuPhos precatalyst (1 mol%), RuPhos ligand (1 mol%), LiHMDS (1.2 mmol, 1 M in THF), in THF at room temperature for 4 hours.[2]

Table 4: Buchwald-Hartwig Amination of Various Bromo-indazoles with Primary Amines [2]

Bromo-indazoleAmineProductYield (%)
4-Bromo-1H-indazolen-ButylamineN-Butyl-1H-indazol-4-amine85
5-Bromo-1H-indazolen-ButylamineN-Butyl-1H-indazol-5-amine88
6-Bromo-1H-indazolen-ButylamineN-Butyl-1H-indazol-6-amine90
4-Bromo-1H-indazole2-AminopyridineN-(Pyridin-2-yl)-1H-indazol-4-amine78
5-Bromo-1H-indazole2-AminopyridineN-(Pyridin-2-yl)-1H-indazol-5-amine81
6-Bromo-1H-indazole2-AminopyridineN-(Pyridin-2-yl)-1H-indazol-6-amine84

Reaction Conditions: Bromo-indazole (0.5 mmol), amine (0.6 mmol), BrettPhos precatalyst (1 mol%), BrettPhos ligand (1 mol%), LiHMDS (1.2 mmol, 1 M in THF), in THF at room temperature for 4 hours.[2]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Bromo-indazoles with Primary Amines

Materials:

  • Bromo-indazole derivative (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos precatalyst, 1-2 mol%)

  • Phosphine ligand (e.g., BrettPhos, 1-2 mol%)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 2.0 equiv, 1 M solution in THF)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the bromo-indazole, the primary amine, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF via syringe.

  • With stirring, add the LiHMDS solution dropwise to the reaction mixture at room temperature.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for the Buchwald-Hartwig Amination of Bromo-indazoles with Secondary Amines

Materials:

  • Bromo-indazole derivative (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos precatalyst, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 1-2 mol%)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 2.0 equiv, 1 M solution in THF)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the bromo-indazole, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and the secondary amine via syringe.

  • With stirring, add the LiHMDS solution dropwise to the reaction mixture at room temperature.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Pd(II) Complex (Indazole-Pd(L)-Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Pd(II)-Amido Complex (Indazole-Pd(L)-NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Amino-indazole Product reductive_elimination->product reactants Bromo-indazole + Amine + Base reactants->oxidative_addition Bromo-indazole reactants->amine_coordination Amine + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand in Schlenk tube) start->setup inert Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert addition Solvent & Amine Addition inert->addition base Base Addition (e.g., LiHMDS) addition->base reaction Heating & Monitoring (TLC or LC-MS) base->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Drying, Concentration & Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for the C-N coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-bromo-indazole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-bromo-1H-indazole?

A1: The two primary and well-established methods for synthesizing 6-bromo-1H-indazole are the diazotization of 4-bromo-2-methylaniline followed by a cyclization reaction, and the cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[1] Both routes are effective, and the choice often depends on the availability of starting materials and desired scale.

Q2: What are the main challenges that can lead to low yields in 6-bromo-indazole synthesis?

A2: The primary challenges include controlling the regioselectivity of the cyclization or bromination steps, ensuring complete reaction conversion, and efficiently purifying the final product.[2] Common pitfalls that can diminish the overall yield include the formation of undesired isomers, over-bromination (di- or tri-bromination), and incomplete reactions.[2] Purification can also present difficulties due to the compound's properties.[2]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Several reagents used in these syntheses demand careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrazine Hydrate: This reagent is highly toxic and corrosive.[2]

  • Brominating Agents (e.g., NBS, Br₂): These can be highly reactive and corrosive.[2]

  • Catalytic Hydrogenation: If this method is employed for nitro group reduction, it involves flammable hydrogen gas and requires specialized equipment.[2]

Q4: How can I confirm the successful synthesis and purity of 6-bromo-indazole?

A4: Standard analytical techniques are indispensable for structural confirmation and purity analysis.

  • NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps in the identification of any isomeric impurities.[2]

  • Mass Spectrometry (MS): Verifies the molecular weight of the desired product.[2]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[2]

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to check the purity of fractions during column chromatography.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 6-bromo-indazole.

Issue 1: Low or No Yield of 6-Bromo-Indazole

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC. If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained as specified in the protocol. Use a calibrated thermometer and an appropriate heating/cooling bath.
Degradation of Reagents Use fresh, high-purity reagents. Hydrazine hydrate can degrade over time, and the purity of the starting aniline or benzaldehyde is crucial.
Inefficient Cyclization In the diazotization route, ensure the complete formation of the diazonium salt before proceeding with the cyclization step. For the hydrazine route, ensure the reaction is heated adequately to drive the cyclization.

Issue 2: Formation of Impurities and Side Products

Potential Cause Suggested Solution
Formation of Regioisomers The formation of isomers can be a significant issue. Purification by column chromatography is often necessary to separate the desired 6-bromo-indazole from other isomers. Careful control of reaction conditions, such as temperature and addition rates, can sometimes influence the isomeric ratio.
Over-bromination If you are performing a bromination reaction on the indazole core, ensure the stoichiometry of the brominating agent is carefully controlled. Adding the brominating agent portion-wise can help prevent the formation of di- and tri-brominated products.
Hydrodehalogenation in Subsequent Reactions When using 6-bromo-indazole in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the formation of the dehalogenated byproduct (1H-indazole) can occur.[3] To minimize this, use anhydrous and thoroughly degassed solvents and reagents to eliminate proton sources.[3]

Issue 3: Difficulties in Product Purification

Potential Cause Suggested Solution
Similar Polarity of Product and Impurities If impurities have a similar polarity to the product, separation by standard column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution may be necessary.
Product Precipitation Issues During workup, if the product does not precipitate as expected, try adding seed crystals or cooling the solution for a longer period. Ensure the pH is adjusted correctly to facilitate precipitation.
Residual Starting Material If the reaction has not gone to completion, residual starting material can co-elute with the product. Optimize the reaction conditions to achieve full conversion.

Experimental Protocols

Below are detailed methodologies for two common synthetic routes to 6-bromo-1H-indazole.

Protocol 1: Synthesis via Diazotization of 4-Bromo-2-methylaniline

This protocol is suitable for large-scale synthesis.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).[1]

  • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[1]

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[1]

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.[1]

  • After the reaction is complete, cool the mixture to 25°C.[1]

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.[1]

  • Add water to the residue and perform an azeotropic distillation.[1]

  • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.[1]

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[1]

  • Evaporate the solvent from the resulting mixture.[1]

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[1]

Protocol 2: Synthesis via Cyclization of 4-Bromo-2-fluorobenzaldehyde

This protocol outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[2]

Reaction Setup:

  • To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).[2]

Heating:

  • Stir the reaction mixture at 125°C for 3 hours.[2]

Workup:

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.[2]

Quenching:

  • Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).[2]

Extraction:

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[2]

Drying and Concentration:

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2] The product can then be purified by column chromatography.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 6-bromo-1H-indazole and a related derivative.

ParameterProtocol 1: Diazotization Route[1]Protocol 2: Cyclization Route[2]
Starting Material 4-bromo-2-methylaniline4-bromo-2-fluorobenzaldehyde
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOHHydrazine hydrate, Ethyl acetate
Solvent Chloroform, HeptaneNone for reaction, Ethyl acetate for extraction
Reaction Temperature Reflux at 68°C125°C
Reaction Time 20 hours3 hours
Typical Yield Not explicitly stated, but generally moderate to high for this type of reaction.Not explicitly stated, but generally moderate to high for this type of reaction.
Purity Assessment NMR, Mass Spectrometry, HPLCColumn Chromatography, TLC

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 6-bromo-indazole and a related troubleshooting process.

experimental_workflow_diazotization cluster_acetylation Step 1: Acetylation cluster_cyclization Step 2: Diazotization & Cyclization cluster_workup Step 3: Work-up & Hydrolysis cluster_isolation Step 4: Isolation start1 Dissolve 4-bromo-2-methylaniline in Chloroform add_anhydride Add Acetic Anhydride (<40°C) start1->add_anhydride add_reagents Add Potassium Acetate & Isoamyl Nitrite add_anhydride->add_reagents reflux Reflux at 68°C for 20 hours add_reagents->reflux remove_volatiles Remove Volatiles (vacuum) reflux->remove_volatiles azeotrope Azeotropic Distillation with Water remove_volatiles->azeotrope hydrolyze Hydrolyze with HCl (50-55°C) azeotrope->hydrolyze cool_acid Cool to 20°C hydrolyze->cool_acid basify Adjust pH to 11 (NaOH) cool_acid->basify evaporate Evaporate Solvent basify->evaporate slurry Slurry with Heptane, Filter, and Dry evaporate->slurry end end slurry->end 6-Bromo-1H-indazole

Caption: Experimental workflow for the synthesis of 6-bromo-1H-indazole via the diazotization route.

experimental_workflow_cyclization start Combine 4-bromo-2-fluorobenzaldehyde and Hydrazine Hydrate heat Heat at 125°C for 3 hours start->heat cool Cool to Room Temperature heat->cool concentrate Concentrate under Reduced Pressure cool->concentrate quench Quench with Ice-Water concentrate->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Layers (Na₂SO₄) extract->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify end Pure 6-Bromo-1H-indazole purify->end

Caption: Experimental workflow for the synthesis of 6-bromo-1H-indazole via the cyclization route.

troubleshooting_low_yield start Low or No Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes check_temp Verify Reaction Temperature incomplete->check_temp No end Improved Yield extend_time->end temp_issue Suboptimal Temperature? check_temp->temp_issue correct_temp Calibrate Thermometer and Use Proper Heating/Cooling Bath temp_issue->correct_temp Yes check_reagents Assess Reagent Quality temp_issue->check_reagents No correct_temp->end reagent_issue Degraded Reagents? check_reagents->reagent_issue use_fresh Use Fresh, High-Purity Reagents reagent_issue->use_fresh Yes reagent_issue->end No use_fresh->end

Caption: Troubleshooting workflow for low yield in 6-bromo-indazole synthesis.

References

Technical Support Center: Troubleshooting Byproduct Formation in Indazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and functionalization of indazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Regioselectivity in N-Alkylation and N-Acylation

Q1: My indazole N-alkylation is producing a mixture of N-1 and N-2 isomers. What are the key factors influencing the regioselectivity?

A1: The formation of N-1 and N-2 regioisomers is a common challenge in indazole chemistry. The final product ratio is a result of a delicate balance between thermodynamic and kinetic control, influenced by several factors:

  • Steric and Electronic Effects: The substitution pattern on the indazole ring plays a crucial role. Bulky substituents at the C3-position tend to favor N-1 alkylation due to steric hindrance at the N-2 position. Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can direct alkylation to the N-2 position.[1]

  • Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases in non-polar aprotic solvents generally favor the thermodynamic N-1 product. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is a widely used system for achieving high N-1 selectivity.[2] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often lead to mixtures of both isomers.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity.

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the N-1/N-2 ratio.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4] Conditions that allow the reaction to reach thermodynamic equilibrium will favor the more stable N-1 substituted product. Kinetically controlled conditions, on the other hand, may favor the formation of the N-2 isomer.

Q2: How can I selectively synthesize the N-1 alkylated indazole?

A2: To favor the formation of the N-1 alkylated product, you should employ conditions that promote thermodynamic control. The most reported and effective method is the use of sodium hydride (NaH) as a base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][2][5] This combination has been shown to provide excellent N-1 regioselectivity (>99%) for a variety of indazole substrates, especially those with substituents at the C3-position.[6][7][8]

Q3: What conditions favor the formation of the N-2 alkylated indazole?

A3: Selective N-2 alkylation is often achieved under conditions that favor kinetic control or through specific catalytic systems. Two effective methods are:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often shows a strong preference for the N-2 isomer. For example, the reaction of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N-1 to N-2 ratio of 1:2.5.[1][3][4]

  • Triflic Acid (TfOH) Catalyzed Alkylation: A highly selective method for N-2 alkylation involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid. This approach can provide excellent N-2 regioselectivity, with N-2/N-1 ratios of up to 100:0.[1]

Additionally, as mentioned, the presence of electron-withdrawing substituents at the C7-position of the indazole ring can sterically hinder the N-1 position and lead to high N-2 selectivity, even with the NaH/THF system.[1][6][7]

Q4: How can I distinguish between the N-1 and N-2 isomers?

A4: Unambiguous identification of N-1 and N-2 isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. For instance, in an HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is indicative of the N-1 isomer, whereas a correlation to the C3 carbon suggests the N-2 isomer.[3][4] Nuclear Overhauser Effect (NOE) experiments can also be used to establish the proximity of the N-alkyl group to specific protons on the indazole core.

Byproducts in Indazole Synthesis and Cross-Coupling Reactions

Q5: During the synthesis of the indazole core, I am observing significant formation of hydrazones and dimers. How can I minimize these byproducts?

A5: The formation of hydrazone and dimer byproducts is a known issue in certain indazole syntheses, particularly those involving the reaction of salicylaldehyde with hydrazine hydrochloride.[9] These side reactions are often promoted by elevated temperatures. To mitigate their formation, consider optimizing the reaction temperature, potentially running the reaction at a lower temperature for a longer duration. Additionally, exploring alternative synthetic routes that are known to be cleaner, such as the Davis-Beirut reaction or Cadogan cyclization for 2H-indazoles, may be beneficial.[9] Some modern methods, like those employing silica sulfuric acid as a catalyst, have been reported to proceed without byproduct formation.[9]

Q6: My Suzuki-Miyaura reaction with a bromo-indazole is resulting in a significant amount of dehalogenated (protodebrominated) byproduct. What is the cause and how can I prevent it?

A6: Protodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions and arises from the reaction of the organopalladium intermediate with a proton source. To minimize this unwanted byproduct:

  • Use Anhydrous and Degassed Reagents: Ensure that all solvents and reagents are rigorously dried and degassed to remove water and oxygen. Residual water is a frequent source of protons.

  • Optimize the Base: Use a high-purity, anhydrous base. Some bases can contain water or generate it in situ.

  • Thoroughly Degas the Reaction Mixture: Oxygen can interfere with the catalytic cycle and promote side reactions. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[10]

Q7: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What can I do to suppress this?

A7: Homocoupling of the boronic acid is another common side reaction. To minimize it:

  • Control the Reaction Temperature: Homocoupling is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can be beneficial.

  • Use a Well-Defined Palladium Pre-catalyst: Using a stable and well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating the active catalyst in situ from a Pd(II) source.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can often minimize homocoupling.[11]

Q8: My Buchwald-Hartwig amination on a bromo-indazole is not working well. What are the critical parameters to optimize?

A8: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. Key parameters to consider are:

  • Catalyst/Ligand System: This is the most critical factor. For challenging substrates like heteroaryl halides, modern bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, SPhos) are often highly effective.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. It is crucial that the base is fresh and handled under an inert atmosphere to maintain its reactivity.[10]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard for this reaction.

Data Presentation

Table 1: Influence of Base and Solvent on the N-1/N-2 Regioselectivity of Indazole Alkylation

Indazole SubstrateAlkylating AgentBaseSolventTemp. (°C)N-1:N-2 RatioTotal Yield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT44:5684--INVALID-LINK--12]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl TosylateCs₂CO₃Dioxane90>98:296--INVALID-LINK--12]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHFRT>99:189--INVALID-LINK--4][5]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK₂CO₃DMFRT1.5:180--INVALID-LINK--5]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHFRT>99:195--INVALID-LINK--4][5]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHFRT4:9691--INVALID-LINK--4][6]
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃, DIADTHFRT1:2.578--INVALID-LINK--3][4]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of Indazole (Thermodynamic Control)

This protocol is adapted for the selective N-1 alkylation of a substituted 1H-indazole using sodium hydride in tetrahydrofuran.[1][2]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted 1H-indazole.

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

This protocol describes the N-2 selective alkylation of a 1H-indazole using Mitsunobu conditions.[1][3]

Materials:

  • 1H-indazole (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add the DIAD or DEAD dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers, with the N-2 isomer typically being the major product.

Protocol 3: Purification of N-1 and N-2 Indazole Isomers by Recrystallization

This protocol provides a general method for the separation of substituted indazole isomers using mixed-solvent recrystallization, which can be an alternative to column chromatography.[13]

Procedure:

  • Solvent Screening: Screen various mixed solvent systems to find optimal conditions for differential solubility of the two isomers. Common systems include mixtures of acetone, ethanol, methanol, acetonitrile, or THF with water.

  • Recrystallization: Dissolve the mixture of isomers in a minimal amount of the chosen mixed solvent at an elevated temperature.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration. The crystals will be enriched in the less soluble isomer.

  • Mother Liquor: The mother liquor will be enriched in the more soluble isomer. It can be concentrated and subjected to further recrystallization or purification by chromatography.

  • Purity Check: Analyze the purity of the isolated crystals and the composition of the mother liquor by HPLC, LC-MS, or NMR to assess the efficiency of the separation.

Visualizations

Indazole_Alkylation_Troubleshooting start Start: Mixture of N-1 and N-2 Alkylated Indazoles desired_product Desired Product? start->desired_product n1_product N-1 Isomer desired_product->n1_product N-1 n2_product N-2 Isomer desired_product->n2_product N-2 check_c3 Is there a bulky substituent at C3? n1_product->check_c3 n1_conditions Use Thermodynamic Control: - Base: NaH - Solvent: Anhydrous THF - Temperature: 0°C to RT purification Purification Required n1_conditions->purification check_c3->n1_conditions No n1_favored N-1 alkylation is sterically favored. Proceed with NaH/THF. check_c3->n1_favored Yes n1_favored->purification n2_conditions Use Kinetic Control or Specific Reagents n2_product->n2_conditions n2_methods Select Method: - Mitsunobu Reaction (DIAD/PPh3) - TfOH catalysis with diazo compounds - Check for C7 EWG n2_conditions->n2_methods n2_methods->purification purification_methods Purification Options: - Flash Column Chromatography - Recrystallization (mixed solvents) purification->purification_methods

Caption: Troubleshooting workflow for controlling N-1 vs. N-2 regioselectivity in indazole alkylation.

Suzuki_Miyaura_Troubleshooting start Start: Low Yield in Suzuki-Miyaura Reaction of Bromo-Indazole problem Identify Major Byproduct(s) start->problem protodebromination Protodebromination (Loss of Bromine) problem->protodebromination Dehalogenated byproduct homocoupling Homocoupling of Boronic Acid problem->homocoupling Boronic acid dimer low_conversion Low Conversion/ No Reaction problem->low_conversion Starting material remains protodebromination_solution Minimize Proton Sources: - Use anhydrous & degassed solvents/reagents - Use anhydrous base (e.g., K₃PO₄) - Ensure inert atmosphere (Ar/N₂) protodebromination->protodebromination_solution end_point Improved Yield protodebromination_solution->end_point homocoupling_solution Optimize Conditions: - Lower reaction temperature - Use a well-defined Pd(0) pre-catalyst - Screen bulky, electron-rich ligands homocoupling->homocoupling_solution homocoupling_solution->end_point low_conversion_solution Systematically Optimize: - Catalyst/Ligand System (e.g., SPhos) - Base Choice (e.g., K₂CO₃, Cs₂CO₃) - Temperature and Reaction Time - Ensure rigorous degassing low_conversion->low_conversion_solution low_conversion_solution->end_point

Caption: Troubleshooting guide for common byproducts in Suzuki-Miyaura cross-coupling reactions of bromo-indazoles.

References

Technical Support Center: Purification of 6-Bromo-5-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization.[1] Column chromatography is typically used for the initial purification of the crude product from a reaction mixture, while recrystallization is excellent for achieving high purity of an already partially purified solid.[1][2]

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Potential impurities can stem from unreacted starting materials, leftover reagents from the synthesis, and various side-products. Common impurities for similar indazole syntheses include regioisomers (e.g., N2-methylated isomer), over-alkylated or over-brominated products, and precursors from the synthetic route.[1]

Q3: What level of purity can I expect to achieve with these purification methods?

A3: With careful execution of column chromatography followed by recrystallization, it is feasible to achieve a purity of 98% or higher.[1] Commercially available analogs of this compound are often supplied at ≥98% purity.[1]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent). - Incorrect stationary phase. - Overloading the column.- Optimize the solvent system: Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to find the optimal separation conditions. - Select the appropriate stationary phase: Silica gel is commonly used. If separation is still poor, consider using alumina. - Reduce the amount of crude product loaded onto the column.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust eluent polarity: If the product elutes too quickly (high Rf on TLC), decrease the polarity of the eluent. If it elutes too slowly (low Rf on TLC), increase the polarity.
Streaking or Tailing of the Product Band - The compound has poor solubility in the eluent. - Strong interaction with the stationary phase (e.g., due to the basic nature of the indazole nitrogen). - Improperly packed column.- Modify the eluent: Add a small amount of a more polar solvent to improve solubility. For amine-containing impurities, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing on silica gel.[1] - Ensure proper column packing to avoid channels and cracks.[1]
Compound is Not Eluting from the Column - The eluent is too non-polar.- Increase eluent polarity: Gradually increase the polarity of your solvent system. For instance, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation Upon Cooling - The solution is too dilute. - The chosen solvent is too effective at all temperatures.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[1] - Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy.[1]
Oily Precipitate Forms Instead of Crystals - The compound's melting point is lower than the solvent's boiling point. - The presence of significant impurities. - The solution is cooling too rapidly.- Use a lower-boiling point solvent or a solvent mixture. - Pre-purify the crude material by column chromatography. - Re-heat to dissolve the oil , add a small amount of additional solvent, and allow the solution to cool more slowly.[2]
Low Recovery of Purified Product - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the compound.[1] - Cool the solution thoroughly in an ice bath to maximize crystal precipitation.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. The solvent system is a starting point and should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., Hexanes, Ethyl Acetate)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point for many indazole derivatives is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[1]

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.

  • Fraction Collection:

    • Collect fractions and monitor the elution of the product using TLC.

  • Isolation:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a method for purifying solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[2] An ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purification Workflow and Troubleshooting

Purification_Troubleshooting Troubleshooting Workflow for Purification cluster_start Initial State cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude Product col_chrom Column Chromatography start->col_chrom Initial Purification recryst Recrystallization start->recryst If solid and relatively clean purity_check Check Purity (TLC, HPLC, NMR) col_chrom->purity_check recryst->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK impure_product Product Still Impure purity_check->impure_product Purity Not OK troubleshoot_col Troubleshoot Column Chromatography (Adjust Solvent, Repack, etc.) impure_product->troubleshoot_col From Chromatography troubleshoot_recryst Troubleshoot Recrystallization (Change Solvent, Slow Cooling, etc.) impure_product->troubleshoot_recryst From Recrystallization troubleshoot_col->col_chrom Re-run Column troubleshoot_recryst->recryst Re-crystallize

References

Technical Support Center: Minimizing Regioisomer Formation in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity during the N-alkylation of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole alkylation a common challenge?

The alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[1][2] This is because the indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[1] The resulting regioisomers can be difficult to separate due to similar polarities, leading to reduced yields of the desired product.[3] The ratio of these isomers is highly sensitive to reaction conditions.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5][6]

Q2: What are the primary factors influencing N1 vs. N2 regioselectivity?

The regiochemical outcome of indazole alkylation is governed by a combination of factors:

  • Base and Solvent: The choice of base and solvent is critical.[2][5] Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2][7] This is often attributed to the formation of a tight ion pair between the sodium cation and the N2 atom, sterically hindering alkylation at N2.[1] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1][4]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents play a significant role.[2]

    • C3 Position: Bulky or electron-withdrawing groups (e.g., -CO₂Me, -COMe, -tBu) at the C3 position can enhance N1-selectivity, especially when using NaH in THF.[1][5][7][8]

    • C7 Position: Bulky substituents at the C7 position can sterically hinder the N1 position, potentially leading to lower N1 selectivity.[1] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can promote excellent N2 regioselectivity.[1][5][7][8]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[4][5]

  • Nature of the Electrophile: The alkylating agent itself can also influence the regiochemical outcome.[5]

Troubleshooting Guide

Issue 1: Low Regioselectivity (Mixture of N1 and N2 isomers)

  • Probable Cause: Suboptimal choice of base, solvent, or reaction temperature.

  • Solution:

    • For N1-selectivity: Switch to a strong base like sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF).[1][2][7] This combination is known to provide high N1-selectivity for a variety of indazole substrates.[7][8]

    • For N2-selectivity: Consider using acidic conditions, for example, with triflic acid (TfOH) as a catalyst with diazo compounds or alkyl 2,2,2-trichloroacetimidates as the alkylating agent.[9][10] Alternatively, the presence of an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[2][7][8]

    • Thermodynamic vs. Kinetic Control: For N1-selectivity, ensure the reaction conditions allow for thermodynamic equilibration, which favors the more stable N1-substituted product.[4][11] For N2-selectivity, kinetically controlled conditions may be more favorable.[4][5]

Issue 2: Difficulty in Separating N1 and N2 Isomers

  • Probable Cause: The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.[1][11]

  • Solution:

    • Optimize Reaction Selectivity: The most effective approach is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the need for difficult purification.[1]

    • Chromatography Techniques: Employ high-performance column chromatography with a shallow gradient to improve separation.[1] In some cases, preparative thin-layer chromatography (PTLC) may be effective for separating small quantities of isomers that are inseparable by column chromatography.[11]

    • Derivatization: Consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group.[1]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position using sodium hydride in tetrahydrofuran.[2][4]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise at 0 °C.[2][4]

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1][4]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension.[2][4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1][2]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.[1][2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][2]

Protocol 2: Highly N2-Selective Alkylation

This protocol is designed for achieving high N2-selectivity using triflic acid with a diazo compound as the alkylating agent.[4][9]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[4]

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[4]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[4]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[4]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[4]

Quantitative Data Summary

The following tables summarize the effect of various conditions on the N1:N2 regioisomeric ratio in indazole alkylation.

Table 1: Effect of Base and Solvent on N1:N2 Ratio

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-CO₂Me-1H-indazolen-pentyl bromideNaHTHF>99:1[7]
1H-indazoleisobutyl bromideK₂CO₃DMF58:42[12]
6-nitro-1H-indazoledimethyl sulfateKOH-~1:1[13]
3-CO₂Me-1H-indazolen-pentyl bromideK₂CO₃DMF1.5:1[11]

Table 2: Effect of Indazole Substituents on N1:N2 Ratio (using NaH/THF)

C3-SubstituentC7-SubstituentN1:N2 RatioReference
-CO₂MeH>99:1[7][8]
-tert-butylH>99:1[7][8]
-COMeH>99:1[7][8]
-CONH₂H>99:1[7][8]
H-NO₂4:96[7][8]
H-CO₂Me<1:99[7][8]

Visual Guides

experimental_workflow cluster_n1 N1-Selective Alkylation cluster_n2 N2-Selective Alkylation start_n1 1H-Indazole deprotonation Deprotonation (NaH, THF, 0°C to RT) start_n1->deprotonation alkylation_n1 Alkylation (R-X) deprotonation->alkylation_n1 workup_n1 Workup & Purification alkylation_n1->workup_n1 product_n1 N1-Alkylated Indazole workup_n1->product_n1 start_n2 1H-Indazole catalyst_add Catalyst & Reagent (TfOH, Diazo Compound, DCM, 0°C) start_n2->catalyst_add reaction_n2 Reaction (RT) catalyst_add->reaction_n2 workup_n2 Workup & Purification reaction_n2->workup_n2 product_n2 N2-Alkylated Indazole workup_n2->product_n2 influencing_factors cluster_factors Influencing Factors center Regioselectivity (N1 vs. N2) base_solvent Base & Solvent (e.g., NaH/THF vs. K2CO3/DMF) base_solvent->center substituents Indazole Substituents (Steric & Electronic Effects) substituents->center temperature Temperature (Thermodynamic vs. Kinetic) temperature->center electrophile Electrophile electrophile->center

References

Technical Support Center: Reducing Dehalogenated Byproducts in Palladium Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of dehalogenated byproducts in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation (or hydrodehalogenation) in the context of palladium coupling reactions?

A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (I, Br, Cl) on the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This undesired reaction consumes the electrophile, reducing the overall yield of the intended cross-coupled product and complicating purification.[2]

Q2: How can I detect and quantify dehalogenated byproducts in my reaction mixture?

A2: Several standard analytical techniques can be used to identify and quantify the dehalogenated byproduct:

  • Thin-Layer Chromatography (TLC): The dehalogenated product, being less polar than the starting aryl halide, will typically appear as a new spot with a higher Rf value.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating the desired product from the dehalogenated byproduct and confirming the identity of the byproduct by its molecular weight.[1][2] The relative peak areas can provide a quantitative estimate of the product-to-byproduct ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is definitive for identification. The disappearance of the C-X bond and the appearance of a new C-H bond results in a new signal in the aromatic region of the spectrum, which can be integrated for quantification.[1][3]

Q3: What are the primary sources of the hydride that causes dehalogenation?

A3: The problematic hydride (H⁻) can originate from several components in the reaction mixture. Common sources include:

  • Amine Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as hydride donors.[3][4]

  • Solvents: Protic solvents like alcohols and certain aprotic polar solvents like DMF can serve as hydride sources, especially at elevated temperatures.[3][5][6]

  • Boronic Acids/Esters: In Suzuki couplings, the boronic acid reagent can sometimes undergo protodeboronation, where the C-B bond is cleaved to form a C-H bond, effectively acting as a hydride source for the aryl halide.[7]

  • Water: Trace amounts of water in the reaction can contribute to hydrodehalogenation pathways.[8]

  • Phosphine Ligands: In some cases, the phosphine ligands themselves or their degradation products can be a source of hydrides.

Q4: How does the choice of phosphine ligand affect the formation of dehalogenated byproducts?

A4: The phosphine ligand is critical in controlling the outcome of the reaction. Bulky and electron-rich ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos), are highly effective at promoting the desired reaction pathway.[3][9] These ligands accelerate the rate-limiting reductive elimination step to form the C-C or C-N bond, which outcompetes the undesired hydrodehalogenation pathway.[10] They also stabilize the monoligated L₁Pd(0) species, which is often the most active catalyst for oxidative addition.[9]

Q5: What is protodeboronation and how is it related to dehalogenation in Suzuki couplings?

A5: Protodeboronation is a side reaction specific to Suzuki-Miyaura coupling where the boronic acid or ester reacts with a proton source to replace the C-B bond with a C-H bond.[7] While it is mechanistically distinct from the hydrodehalogenation of the aryl halide, it leads to the formation of an arene byproduct that is identical to the byproduct of hydrodehalogenation of the corresponding aryl boronic acid. This reaction is highly dependent on pH and the stability of the boronic acid reagent.[7] Using more stable boronic acid derivatives, like MIDA boronates, can help suppress this side reaction.

Troubleshooting Guides

This section addresses specific issues related to dehalogenation in common palladium-catalyzed coupling reactions.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

You observe a high percentage of the arene byproduct corresponding to your aryl halide starting material.

A systematic approach is crucial to identifying the root cause and finding a solution.

G start Dehalogenation Observed ligand 1. Optimize Ligand start->ligand Start Here base 2. Change Base ligand->base Still an issue? success Problem Solved ligand->success Fixed! sub_ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos). These promote reductive elimination. ligand->sub_ligand solvent 3. Switch Solvent base->solvent Still an issue? base->success Fixed! sub_base Switch from amine or weak bases (Na2CO3) to stronger, non-nucleophilic inorganic bases (K3PO4, Cs2CO3). base->sub_base temp 4. Lower Temperature solvent->temp Still an issue? solvent->success Fixed! sub_solvent Avoid protic solvents (alcohols) or hydride donors (DMF). Use aprotic solvents like Toluene, Dioxane, or THF. solvent->sub_solvent reagent 5. Check Reagent Quality temp->reagent Still an issue? temp->success Fixed! sub_temp Run reaction at the lowest temperature that allows for reasonable conversion. temp->sub_temp reagent->success Fixed! sub_reagent Use high-purity boronic acid/ester. Consider using MIDA boronates to prevent protodeboronation. reagent->sub_reagent

Caption: A workflow for troubleshooting dehalogenation.

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is the first and most critical parameter to check. These ligands accelerate the desired reductive elimination step.[3][9]

  • Base Selection: Amine bases can be a direct source of hydrides. Switching to an inorganic base often resolves the issue. Stronger bases generally favor the desired coupling.[3]

  • Solvent Choice: Solvents that can act as hydrogen donors will worsen the problem. Aprotic, non-protic solvents are preferred.[1][3]

Table 1: Effect of Ligand and Base on Suzuki Coupling Selectivity

Aryl Halide Ligand Base Solvent Temp (°C) Product Yield (%) Dehalogenation (%)
4-Bromotoluene PPh₃ Na₂CO₃ Dioxane/H₂O 100 65 30
4-Bromotoluene SPhos K₃PO₄ Dioxane 80 95 <5
1-Bromo-4-methoxybenzene dppf Cs₂CO₃ Toluene 90 92 6
1-Bromo-4-methoxybenzene P(tBu)₃ K₃PO₄ Toluene 80 96 <3

Note: Data is illustrative, compiled from general trends reported in the literature. Actual results will vary.[3]

Issue 2: Dehalogenation Observed in Heck and Sonogashira Couplings

These reactions can also be susceptible to dehalogenation, particularly with electron-rich aryl halides or at high temperatures.

  • Optimize the Base: For Sonogashira couplings, common amine bases like TEA and DIPEA can be problematic. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[3] For Heck reactions, inorganic bases like K₂CO₃ or NaOAc are often effective.[3]

  • Lower the Reaction Temperature: Heck reactions, in particular, are often run at high temperatures, which can promote dehalogenation.[3][11] Reducing the temperature, even if it slows the reaction, can significantly improve selectivity.[12][13]

  • Solvent and Additives: In Heck couplings, switching from a solvent like DMF to toluene or dioxane can be beneficial.[3] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.[3] In Sonogashira reactions, ensure your Cu(I) co-catalyst is fresh, as it facilitates the desired pathway.[3]

Table 2: Effect of Conditions on Heck and Sonogashira Couplings

Coupling Type Aryl Halide Base Solvent Temp (°C) Product Yield (%) Dehalogenation (%)
Heck 4-Iodoanisole DIPEA DMF 100 75 20
Heck 4-Iodoanisole K₂CO₃ Toluene 80 90 8
Sonogashira 4-Bromotoluene TEA THF 65 80 15
Sonogashira 4-Bromotoluene Cs₂CO₃ Dioxane 65 94 5

Note: This table represents typical trends. Actual results depend on specific substrates and conditions.[3]

Reaction Mechanisms: Desired Coupling vs. Dehalogenation

Understanding the competing catalytic cycles is key to troubleshooting. The crucial branch point occurs after the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Ar-Pd(II)-X intermediate can either proceed through transmetalation (the productive pathway) or react with a hydride source to form an Ar-Pd(II)-H intermediate, which leads to the dehalogenated byproduct.

G pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(L)₂-X pd0->ar_pd_x Oxidative Addition (+ Ar-X) ar_pd_r Ar-Pd(II)(L)₂-R ar_pd_x->ar_pd_r Transmetalation (+ R-M) ar_pd_h Ar-Pd(II)(L)₂-H ar_pd_x->ar_pd_h Hydride Transfer (+ 'H⁻') product Ar-R (Desired Product) ar_pd_r->product Reductive Elimination product->pd0 Catalyst Regeneration byproduct Ar-H (Byproduct) ar_pd_h->byproduct Reductive Elimination byproduct->pd0 Catalyst Regeneration main_path Desired Cross-Coupling Pathway side_path Dehalogenation Pathway

Caption: Competing catalytic cycles in palladium cross-coupling.

Experimental Protocols

Protocol 1: Ligand Screening to Minimize Dehalogenation in Suzuki Coupling

Objective: To identify the optimal phosphine ligand that maximizes the yield of the cross-coupled product while minimizing the formation of the dehalogenated byproduct.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligands to be screened (e.g., SPhos, XPhos, P(tBu)₃, dppf; 2-4 mol% per Pd)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vials or flask, stir bars, inert gas supply (N₂ or Ar)

Procedure:

  • To a set of oven-dried reaction vials each containing a stir bar, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and each phosphine ligand.

  • Add the palladium precursor solution and the respective ligand solution to each vial.

  • Add the anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours) or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze a small aliquot of the crude organic layer by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.[1]

  • Select the ligand that provides the highest ratio of coupled product to dehalogenated product for further optimization.[3]

Protocol 2: General Procedure for a Heck Reaction with Suppressed Dehalogenation

Objective: To perform a Heck coupling while minimizing the formation of the dehalogenated arene.

Materials:

  • Aryl halide (e.g., Aryl Bromide, 1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Inorganic Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Reaction flask, condenser, stir bar, inert gas supply

Procedure:

  • Add the aryl bromide (1.0 equiv), base (2.0 equiv), palladium catalyst (0.02 equiv), and ligand (0.04 equiv) to an oven-dried flask containing a stir bar.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[1]

  • Add the degassed solvent (e.g., Toluene) via syringe, followed by the alkene (1.5 equiv).

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring. Avoid excessively high temperatures which can promote dehalogenation.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

References

Technical Support Center: Synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

IssuePotential Cause(s)Recommended Solutions
Low or No Yield of Brominated Intermediate Incomplete bromination reaction.- Ensure the use of a fresh, high-purity brominating agent such as N-Bromosuccinimide (NBS).- Optimize reaction temperature; lower temperatures may improve selectivity.[1]- Increase reaction time and monitor progress closely using Thin Layer Chromatography (TLC).[1]
Side reactions consuming starting material.- Control the reaction temperature to minimize the formation of undesired isomers.[2]
Inefficient Cyclization to form the Indazole Ring Suboptimal reaction temperature or time.- Systematically vary the reaction temperature and duration to find the optimal conditions for ring closure.[1]
Presence of moisture or oxygen.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]
Formation of Regioisomers during Methylation Non-selective alkylating agent or reaction conditions.- Employ a highly regioselective methylating agent.- Consider using milder reaction conditions, such as a less reactive base or lower temperature, to favor methylation at the desired N1 position.
Product Loss During Workup and Purification Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer to break up emulsions.- Consider using a different extraction solvent.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography by screening various solvent mixtures with TLC to achieve better separation.[4]- If impurities persist, consider a subsequent recrystallization step to enhance purity.[4][5]
Product "oiling out" during recrystallization.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly to promote crystal formation.[5]- Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[5]
Presence of Dehalogenated Byproducts Presence of a proton source reacting with an organometallic intermediate (if applicable).- Use anhydrous solvents and reagents to minimize proton sources.[3]- Ensure the base used is anhydrous.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing substituted bromo-fluoro-indazoles?

A1: A frequently employed strategy involves a multi-step synthesis that includes:

  • Bromination of a suitable aniline precursor.

  • Cyclization to form the indazole ring structure.

  • Alkylation to introduce the methyl group at the N1 position.

A similar methodology has been described for the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline and proceeds through bromination, ring closure, and a final deprotection step.[6]

Q2: What are the key reaction parameters to control during the synthesis?

A2: Critical parameters to monitor and control include reaction temperature, reaction time, and the purity of reagents and solvents. Temperature, in particular, can significantly influence the regioselectivity of both the bromination and methylation steps.[1][3]

Q3: What purification techniques are most effective for isolating this compound?

A3: Column chromatography on silica gel is a standard and effective method for the initial purification of the crude product.[1][4] For achieving higher purity, recrystallization is often employed as a subsequent step.[4][5] The choice of solvent for both techniques is crucial and should be determined through preliminary screening.[5]

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[7]

Experimental Workflow

The following diagram outlines a potential synthetic workflow for the preparation of this compound, based on analogous syntheses.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Indazole Ring Formation cluster_2 Step 3: N-Methylation cluster_3 Purification start Starting Material: 3-Fluoro-2-methylaniline step1 Bromination with NBS in Acetonitrile start->step1 intermediate1 Intermediate 1: 4-Bromo-3-fluoro-2-methylaniline step1->intermediate1 step2 Diazotization and Cyclization intermediate1->step2 intermediate2 Intermediate 2: 6-Bromo-5-fluoro-1H-indazole step2->intermediate2 step3 Methylation (e.g., with Methyl Iodide and Base) intermediate2->step3 product Final Product: This compound step3->product purification Column Chromatography and/or Recrystallization product->purification

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

6-Bromo-5-fluoro-1-methyl-1H-indazole: A Comparative Analysis in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive field of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure due to its ability to mimic the purine core of ATP, enabling competitive inhibition at the kinase active site. This guide provides a comparative analysis of 6-Bromo-5-fluoro-1-methyl-1H-indazole and its structural analogs against other established kinase inhibitors, offering insights for researchers and drug development professionals. While direct and extensive public data on the specific biological activity of this compound is limited, this comparison leverages data from closely related indazole derivatives to provide a representative profile of its potential performance.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the in vitro kinase inhibitory activity of a key structural analog, 6-bromo-1-methyl-1H-indazol-4-amine, against Polo-like Kinase 4 (PLK4), a crucial regulator of centriole duplication. This is compared with established kinase inhibitors, Axitinib and Centrinone, which target different kinases implicated in cancer.

CompoundTarget Kinase(s)IC50 / Ki (nM)Notes
6-Bromo-1-methyl-1H-indazol-4-amine (analog of the topic compound)PLK4~5-10 nM (IC50)Demonstrates potent inhibition of PLK4. The indazole scaffold is a key feature for activity.
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3 (IC50)A multi-targeted tyrosine kinase inhibitor, potent against vascular endothelial growth factor receptors (VEGFRs).[1][2]
Centrinone PLK40.16 (Ki)A highly selective and reversible inhibitor of PLK4, leading to centrosome depletion.[3]

Note: The data for 6-Bromo-1-methyl-1H-indazol-4-amine is representative of the potential activity of this compound due to structural similarity.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for predicting their cellular effects and potential therapeutic applications.

Polo-like Kinase 4 (PLK4) Signaling: PLK4 is a master regulator of centriole duplication. Its dysregulation can lead to an abnormal number of centrosomes, a hallmark of many cancers, which contributes to genomic instability.[4] Inhibitors of PLK4, such as Centrinone and potentially indazole derivatives, can disrupt this process, leading to cell cycle arrest and apoptosis in cancer cells.

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_Centrosome Centrosome Duplication cluster_Inhibitors Inhibitors PLK4_inactive Inactive PLK4 PLK4_active Active PLK4 PLK4_inactive->PLK4_active Activation Centriole_Duplication Centriole Duplication PLK4_active->Centriole_Duplication Phosphorylation of substrates Genomic_Stability Genomic Stability Centriole_Duplication->Genomic_Stability Cancer_Hallmarks Aneuploidy, Tumor Progression Centriole_Duplication->Cancer_Hallmarks Aberrant Duplication (in cancer) Indazole_Inhibitor This compound (or analog) Indazole_Inhibitor->PLK4_active Inhibition Centrinone Centrinone Centrinone->PLK4_active Inhibition

Simplified PLK4 signaling pathway and points of inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Axitinib, by inhibiting VEGFRs, effectively blocks this process, leading to the starvation of tumors.

VEGFR_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_Cellular_Response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activation PLCg_MAPK PLCγ/MAPK Pathway VEGFR->PLCg_MAPK Activation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis PLCg_MAPK->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Overview of the VEGFR signaling pathway targeted by Axitinib.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This assay is commonly used to determine the IC50 values of compounds against a target kinase.

  • Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the ATP-binding pocket of the kinase. The signal is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents:

    • GST-tagged target kinase (e.g., PLK4)

    • LanthaScreen™ Certified Eu-anti-GST Antibody

    • Alexa Fluor™ conjugated kinase tracer

    • Test compounds (serial dilutions)

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

    • Initiate the reaction by adding the fluorescently labeled tracer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Assay_Setup Add Kinase, Antibody, & Compound to Plate Compound_Prep->Assay_Setup Reaction_Start Add Fluorescent Tracer to Initiate Reaction Assay_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Data_Acquisition Read Plate using TR-FRET Reader Incubation->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

While direct experimental data for this compound remains to be extensively published, the analysis of its structural analogs suggests it holds promise as a potent kinase inhibitor, likely targeting kinases such as PLK4. Its indazole core provides a strong foundation for potent and selective inhibition. In comparison to the multi-targeted inhibitor Axitinib and the highly selective PLK4 inhibitor Centrinone, this compound and its derivatives represent a valuable scaffold for the development of novel therapeutics. Further investigation into the specific kinase selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide: 6-Bromo-1H-Indazole Derivatives Versus Axitinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of emerging 6-bromo-1H-indazole derivatives against the established multi-kinase inhibitor, Axitinib. The focus is on their role as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of tumor angiogenesis. This document synthesizes available preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways to inform cancer research and drug discovery efforts.

Introduction

The indazole scaffold is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs, including Axitinib, featuring this core structure.[1] The 6-bromo-1H-indazole motif, in particular, serves as a versatile starting point for the synthesis of novel anti-cancer agents.[2] Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3, and is a standard of care in the treatment of advanced renal cell carcinoma (RCC).[3][4] This guide evaluates how a new generation of 6-bromo-1H-indazole derivatives compares to this established therapeutic agent.

Data Presentation: A Head-to-Head Look at Kinase Inhibition

Quantitative comparison of inhibitory activity is crucial for evaluating the potential of new drug candidates. The following tables summarize the in vitro inhibitory potency (IC50) of selected 6-bromo-1H-indazole derivatives and Axitinib against key kinase targets. It is important to note that the data for the 6-bromo-1H-indazole derivatives are primarily from patent literature and may not have undergone peer-reviewed validation.[5] Direct comparisons should therefore be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Inhibitory Activity (IC50 in nM) Against VEGFR-2

Compound/DrugTargetIC50 (nM)Source
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[5]
Derivative W12VEGFR-2< 5[5]
Derivative W17VEGFR-2< 5[5]
Derivative W19VEGFR-2< 5[5]
Derivative W20VEGFR-2< 5[5]
Derivative W2VEGFR-2< 10[5]
Derivative W23VEGFR-2< 10[5]
Reference Drug
AxitinibVEGFR-20.2[5]

Table 2: Kinase Selectivity Profile of Axitinib

Kinase TargetIC50 (nM)
VEGFR-10.1
VEGFR-20.2
VEGFR-30.1-0.3
PDGFRβ1.6
c-Kit1.7
PLK44.2

Data compiled from multiple sources.[6]

Experimental Protocols: Methodologies for Key Assays

Reproducible and rigorous experimental design is fundamental to drug discovery. Below are detailed protocols for key in vitro and in vivo assays used to characterize and compare kinase inhibitors like 6-bromo-1H-indazole derivatives and Axitinib.

VEGFR-2 Kinase Assay (Luminescent)

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A decrease in ATP consumption, leading to a higher luminescent signal, indicates inhibition of the kinase.

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., a 6-bromo-1H-indazole derivative or Axitinib) in a suitable buffer. Prepare a master mix containing the kinase buffer, recombinant human VEGFR-2 enzyme, and a specific substrate.

  • Kinase Reaction: In a 96-well plate, add the master mix to each well. Add the test compound at various concentrations to the designated wells. Include positive controls (enzyme with no inhibitor) and negative controls (no enzyme). Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP and generates a luminescent signal via a luciferase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[5][7]

Cell Viability (MTT) Assay

This cell-based assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[5][8]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value from the dose-response curve.[4][5]

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a renal cell carcinoma line) into the flank of immunocompromised mice.

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) according to a defined schedule and dosage. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. At the end of the study, tumors can be excised and weighed. Further analysis, such as immunohistochemistry, can be performed to assess markers of angiogenesis and cell proliferation.[9][10]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Axitinib Axitinib / 6-bromo-1H-indazole derivatives Axitinib->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Migration) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Assay Lead Compound Selection Xenograft Tumor Xenograft Model in Mice Cell_Assay->Xenograft Candidate for In Vivo Testing Efficacy Evaluation of Anti-Tumor Efficacy Xenograft->Efficacy Compound_Synthesis Compound Synthesis (6-bromo-1H-indazole derivatives) Compound_Synthesis->Kinase_Assay

Caption: General workflow for kinase inhibitor drug discovery.

Conclusion

The 6-bromo-1H-indazole scaffold represents a promising platform for the development of novel kinase inhibitors with potent anti-angiogenic properties.[2] While direct, peer-reviewed comparisons with Axitinib are limited, the available data suggests that derivatives of this scaffold can achieve potent inhibition of VEGFR-2.[5] However, Axitinib's well-characterized, potent inhibition across all three VEGFRs, along with its activity against other key kinases like PDGFRβ and c-Kit, sets a high benchmark for both efficacy and selectivity.[4][6]

Further research is required to fully elucidate the kinase selectivity profiles, in vivo efficacy, and pharmacokinetic properties of 6-bromo-1H-indazole derivatives. The experimental protocols and pathways outlined in this guide provide a framework for such investigations. Ultimately, the goal is to develop next-generation kinase inhibitors with improved therapeutic windows, offering enhanced efficacy and reduced off-target effects for the treatment of cancer.

References

A Comparative Guide to the Structure-Activity Relationship of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides an objective comparison of the structure-activity relationships (SAR) of indazole-based inhibitors targeting various kinase families, supported by experimental data. We will delve into the SAR of inhibitors for key oncology targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4), and provide a comparative analysis with established drugs.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The inhibitory potency of various indazole-based compounds against their primary kinase targets and a selection of off-targets is summarized below. This data highlights the diversity of kinase inhibition profiles achievable from the indazole core through strategic chemical modifications.

Compound/Drug NamePrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Inhibition (IC50 in nM)Reference
Axitinib VEGFR1, VEGFR2, VEGFR31.2 (VEGFR1), 0.2 (VEGFR2), 0.1-0.3 (VEGFR3)PDGFRβ (1.6), c-Kit (1.7), PLK4 (4.2)[1][2]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit10 (VEGFR1), 30 (VEGFR2), 47 (VEGFR3), 84 (PDGFRβ), 74 (c-Kit)FGFR1 (140), c-Fms (146)[3][4]
Linifanib (ABT-869) VEGFR (KDR), PDGFRβ, Flt-3, CSF-1R4 (KDR), 2 (PDGFRβ), 4 (Flt-3), 7 (CSF-1R)c-Kit (14)[5][6][7]
Compound 14i PLK411.2Not extensively profiled[8]
Compound C05 PLK4< 0.1Selectivity demonstrated over 9 other kinases[9][10]
Compound 9d (FGFR1 Inhibitor) FGFR115.0Not extensively profiled[11]
Niraparib PARP1, PARP23.8 (PARP1), 2.1 (PARP2)DYRK1s, CDK16, PIM3 (sub-micromolar)[12][13]
Structure-Activity Relationship (SAR) Insights

The indazole core typically serves as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region. The substitutions at various positions on the indazole ring and its appended functionalities dictate the potency and selectivity of the inhibitor.

VEGFR/PDGFR Inhibitors: Axitinib and Pazopanib

Axitinib and Pazopanib are both FDA-approved multi-kinase inhibitors with an indazole core that primarily target VEGFRs, playing a crucial role in angiogenesis.

Key SAR Observations for VEGFR Inhibitors:

  • Indazole Core: The 1H-indazole moiety is crucial for binding to the ATP-binding pocket of VEGFR-2.[14] The nitrogen atoms of the indazole ring form hydrogen bonds with the hinge region residues of the kinase.[15]

  • Substitutions on the Indazole Ring: Modifications on the indazole ring can influence potency and selectivity. For instance, in a series of indazole-based VEGFR-2 inhibitors, the introduction of a methyl group at the 5-position of the indazole ring was found to be less tolerated.[8]

  • Side Chains: The nature and position of side chains are critical for engaging with different regions of the kinase active site. In Axitinib, the vinyl-pyridine moiety extends towards the solvent-exposed region, while the benzamide group occupies a hydrophobic pocket. For Pazopanib, the pyrimidine-sulfonamide side chain contributes to its specific interactions.

Signaling Pathway of VEGFR

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Axitinib Axitinib/ Pazopanib Axitinib->VEGFR

FGFR Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. The development of selective FGFR inhibitors is an active area of research, with several indazole-based compounds showing promise.

Key SAR Observations for FGFR Inhibitors:

  • Phenyl Ring Substitutions: In a series of indazole derivatives targeting FGFR1, substitutions on the phenyl ring attached to the indazole core significantly impacted activity. Larger alkoxy groups at the 3-position of the phenyl ring, such as ethoxy and isopropoxy, led to increased potency compared to a methoxy group.[15] The presence of a fluorine atom on the phenyl ring also enhanced activity.[15]

  • Indazole Position: The position of the nitrogen in the indazole ring can be critical. For some FGFR1 inhibitors, the 2-position nitrogen was found to be important for activity.[16]

  • Amine Linker: An amine linker connecting the indazole core to other aromatic moieties is a common feature in many FGFR inhibitors.

FGFR Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Indazole_Inhibitor Indazole-based FGFR Inhibitor Indazole_Inhibitor->FGFR

PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The development of selective PLK4 inhibitors is a promising anti-cancer strategy.

Key SAR Observations for PLK4 Inhibitors:

  • High Potency Scaffolds: The indazole core has been successfully utilized to develop highly potent PLK4 inhibitors, such as compound C05 with sub-nanomolar activity.[9][10]

  • Hydrophilic and Hydrophobic Moieties: Rational drug design strategies involving the modification of both hydrophilic and hydrophobic segments of the lead compounds have led to significant improvements in potency.[9]

  • Selectivity: While achieving high potency is crucial, maintaining selectivity over other kinases, especially other PLK family members and Aurora kinases, is a key challenge. Compound C05 demonstrated favorable selectivity for PLK4 over nine other tested kinases.[9][10]

Role of PLK4 in Centriole Duplication

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Initiates Aneuploidy Aneuploidy & Genomic Instability Centriole_Duplication->Aneuploidy Dysregulation leads to Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow Diagram:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: Kinase, Substrate, ATP, Inhibitor Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Incubate1 3. Incubate (40 min, RT) Add_ADP_Glo->Incubate1 Add_Kinase_Detection 4. Add Kinase Detection Reagent (Converts ADP to ATP) Incubate1->Add_Kinase_Detection Incubate2 5. Incubate (30-60 min, RT) Add_Kinase_Detection->Incubate2 Read_Luminescence 6. Read Luminescence Incubate2->Read_Luminescence End End Read_Luminescence->End

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the indazole inhibitor in a total volume of 5 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17][18]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.[17][18]

  • Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Add_Inhibitor 2. Add Inhibitor at various concentrations Seed_Cells->Add_Inhibitor Incubate1 3. Incubate (e.g., 72 hours) Add_Inhibitor->Incubate1 Add_MTT 4. Add MTT Reagent Incubate1->Add_MTT Incubate2 5. Incubate (4 hours) Add_MTT->Incubate2 Solubilize 6. Solubilize Formazan (e.g., with DMSO) Incubate2->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole-based inhibitor for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Target Engagement

This technique is used to assess the inhibition of kinase phosphorylation in a cellular context.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the indazole inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the target kinase to confirm equal loading.

This guide provides a foundational understanding of the structure-activity relationships of indazole-based kinase inhibitors. The provided data and protocols are intended to aid researchers in the rational design and evaluation of novel and more effective kinase inhibitors for therapeutic applications.

References

A Comparative Guide to In Vitro Kinase Inhibition Assays for Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive comparison of the in vitro performance of various indazole-based compounds against their target kinases, supported by experimental data and detailed methodologies. By offering an objective look at these compounds alongside alternative inhibitors, this guide serves as a valuable resource for advancing novel therapeutics.

Comparative Kinase Inhibition Profiles

The inhibitory activity of indazole compounds is a critical determinant of their therapeutic potential. The following tables summarize the in vitro potency of representative indazole-based inhibitors against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or percentage of inhibition, offers a quantitative comparison of their efficacy and selectivity. Lower IC50 values are indicative of higher potency.[4]

Indazole-Based PLK4 and Multi-Kinase Inhibitors
Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1 -0.1
VEGFR2 -0.2
VEGFR3 -0.1-0.3
PDGFRβ -1.6
c-Kit -1.7
Data for the indazole-based PLK4 inhibitor, C05, is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1] Data for Axitinib, a multi-kinase inhibitor also featuring an indazole core, is presented as the half-maximal inhibitory concentration (IC50).[1]

The data illustrates that C05 exhibits notable selectivity for PLK4 over other Polo-like kinases and key cell cycle kinases.[1] In contrast, Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1]

1H-Indazole-3-Carboxamide Derivatives
Compound IDTarget KinaseIC50 (nM)
Compound 30lPAK19.8
Compound 49GSK-3β8.2
This table highlights the potency of specific 1H-indazole-3-carboxamide derivatives against their primary kinase targets.[2]
Cross-Reactivity Profile of 1H-Indazole-Based Compounds
Kinase TargetUNC2025 (IC50 in nM)BMS-777607 (IC50 in nM)R428 (Bemcentinib) (IC50 in nM)
MER 0.74 --
FLT3 0.8 --
TRKA 1.67 --
TRKC 4.38 --
TYRO3 5.83 --
KIT 8.18 --
AXL 122<3 14
MET 3643.9 -
This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025, BMS-777607, and R428 against a panel of kinases, offering a quantitative comparison of their potency and selectivity.[3]
Indazole-Based Inhibitors of VEGFR
InhibitorTarget KinaseIC50 (nM)
Axitinib VEGFR10.1 - 1.2
VEGFR20.2
VEGFR30.1 - 0.3
PDGFRβ1.6
c-Kit1.7
Pazopanib VEGFR110
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74 - 140
Compound 30 VEGFR21.24
This table summarizes the IC50 values of selected indazole-based inhibitors against clinically relevant protein kinases.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for common assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant purified protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., indazole derivative) dissolved in DMSO

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[1][3]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, a reagent is added to convert the ADP produced to ATP, which then generates a luminescent signal.[1][5]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2]

Cellular Kinase Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[1]

Objective: To determine if a test compound inhibits the target kinase activity inside living cells.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (specific for the phosphorylated substrate and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells that express the target kinase and treat them with various concentrations of the indazole inhibitor for a specific duration.[1]

  • Cell Lysis: After treatment, wash and lyse the cells to release the cellular proteins.[1]

  • Protein Quantification: Determine the protein concentration in each cell lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the phosphorylated substrate and total protein.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

G General Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_kinase Prepare Kinase Solution reaction_setup Combine Kinase, Substrate, ATP, and Compound in Microplate prep_kinase->reaction_setup prep_substrate Prepare Substrate & ATP Solution prep_substrate->reaction_setup prep_compound Prepare Serial Dilutions of Indazole Compound prep_compound->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation detection Add Detection Reagent & Measure Signal (Luminescence/Fluorescence) incubation->detection analysis Calculate % Inhibition vs. Control detection->analysis ic50 Determine IC50 from Dose-Response Curve analysis->ic50

Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.

G Simplified VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.[5]

References

Efficacy of Novel Indazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the indazole scaffold represents a privileged structure with significant therapeutic potential. This guide provides an objective comparison of novel indazole derivatives against established alternatives, supported by experimental data, to validate their efficacy in oncology.

This technical guide delves into the performance of emerging indazole-based compounds, presenting a clear comparison with clinically relevant drugs. By offering detailed experimental protocols and visually intuitive diagrams, this document aims to equip drug development professionals with the necessary information to assess the potential of these novel molecules.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the inhibitory concentrations (IC50) of novel indazole derivatives in comparison to established kinase inhibitors across various cancer cell lines and specific kinase assays. This quantitative data allows for a direct assessment of the potency of these emerging compounds.

Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines (IC50 in µM)

Compound/DrugMCF-7 (Breast)A549 (Lung)K562 (Leukemia)Caco-2 (Colorectal)Hep-G2 (Liver)PC-3 (Prostate)J82 (Bladder)T24 (Bladder)HT1376 (Bladder)
Novel Indazole 4f 1.629 [1][2]--------
Novel Indazole 4i 1.841 [1][2]2.305 [1]-4.990 [1]-----
Novel Indazole 4a 2.958 [1][2]3.304 [1]-10.350 [1]-----
Novel Indazole 4g 4.680 [1][2]--6.909 [1]-----
Novel Indazole 4d 4.798 [1][2]--9.632 [1]-----
Novel Indazole 6o --5.15 [3]------
Novel Indazole 2f ---------
Pazopanib-4-6[4]->10[4]--24.57[5]52.45[5]28.21[5]
Staurosporine (Ref)8.029[1][2]7.35[1]-11.29[1]-----

Note: IC50 values can vary based on specific assay conditions.

Table 2: Kinase Inhibitory Activity of Indazole Derivatives (IC50 in nM)

Compound/DrugVEGFR1VEGFR2VEGFR3PDGFRβc-KitPARP1PARP2HDAC1HDAC3
Axitinib0.1[6][7]0.2[6][7][8]0.1-0.3[6][7][8]1.6[6][7]1.7[6][7]----
Pazopanib10[9][10]30[9][10]47[9][10]84[9]74[9]----
Niraparib-----3.8[11]2.1[11]--
Entinostat-------243[12]248[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[15]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

  • Cell Lysis: After compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16][18]

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[16][17][18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16][18]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[17]

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently-labeled peptide substrate, and various concentrations of the inhibitor in assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of the indazole derivatives' activity, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_data Data Analysis A Seed Cells in 96-well plates B Incubate Overnight A->B C Treat with Indazole Derivatives B->C D MTT Assay for Viability C->D E Western Blot for Apoptosis C->E F Kinase Inhibition Assay C->F G Measure Absorbance/Fluorescence D->G E->G F->G H Calculate IC50 Values G->H I Compare Efficacy H->I Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_caspase Caspase Cascade Indazole Novel Indazole Derivative Bax Bax (Pro-apoptotic) Indazole->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Comparative Analysis of PLK4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key Polo-like kinase 4 (PLK4) inhibitors, supported by experimental data. PLK4, a serine/threonine kinase, is a master regulator of centriole duplication, and its dysregulation is implicated in the development and progression of various cancers.

This guide focuses on a comparative analysis of prominent PLK4 inhibitors, including CFI-400945, Centrinone, and YLT-11, summarizing their biochemical potency, cellular activity, and selectivity. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.

Performance Comparison of PLK4 Inhibitors

The efficacy of small molecule inhibitors targeting PLK4 is a critical area of cancer research. The following tables summarize the quantitative data for key PLK4 inhibitors, offering a comparative overview of their biochemical potency, kinase selectivity, and cellular activity.

Table 1: Biochemical Potency of PLK4 Inhibitors
InhibitorTargetIC50 (nM)Ki (nM)
CFI-400945 PLK42.8[1]0.26[1]
Centrinone PLK42.71[2]0.16[3]
YLT-11 PLK422[1]-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.

Table 2: Kinase Selectivity Profile
InhibitorOff-Target KinaseIC50 (nM)
CFI-400945 Aurora A140[1]
Aurora B98[1]
TrkA6[1]
TrkB9[1]
Tie-222[1]
Centrinone Aurora A>1000-fold selectivity vs PLK4[3]
Aurora B>1000-fold selectivity vs PLK4[3]
YLT-11 PLK1, PLK2, PLK3>200-fold selectivity vs PLK4[1]

This table highlights the selectivity of the inhibitors against other kinases. Higher IC50 values for off-targets indicate greater selectivity for PLK4.

Table 3: Cellular Activity of PLK4 Inhibitors
InhibitorCell LineCancer TypeGI50 (nM)
CFI-400945 HCT116Colon Cancer4[1]
HCC1954Breast Cancer5[1]
A549Lung Cancer5[1]
Centrinone MOLM-13, OCI-AML3, KG-1Acute Myeloid LeukemiaDose-dependent inhibition[4][5]
YLT-11 Various Breast Cancer Cell LinesBreast CancerSignificant decrease in viability[1]

GI50: 50% growth inhibition concentration. This value indicates the inhibitor's potency in a cellular context.

PLK4 Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PLK4 signaling pathway and a general experimental workflow.

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_Inhibitors Inhibitors PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Procentriole Procentriole Formation SAS6->Procentriole Initiates Centriole Mother Centriole Centriole->Procentriole CFI400945 CFI-400945 CFI400945->PLK4 Centrinone Centrinone Centrinone->PLK4 YLT11 YLT-11 YLT11->PLK4

PLK4 signaling in centriole duplication and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Determine Potency & Selectivity Xenograft Xenograft Mouse Model CellViability->Xenograft Validate Cellular Efficacy Efficacy Tumor Growth Inhibition Xenograft->Efficacy Evaluate In Vivo Antitumor Activity

General experimental workflow for evaluating PLK4 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for the design and execution of similar studies.

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • PLK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate for PLK4

  • PLK4 inhibitor (e.g., CFI-400945, Centrinone)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the PLK4 inhibitor in kinase buffer.

    • Prepare a solution of PLK4 enzyme in kinase buffer.

    • Prepare a solution of ATP and substrate in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 2.5 µL of the PLK4 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7][8]

    • Incubate for 40 minutes at room temperature.[7][8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7][8]

    • Incubate for 30-60 minutes at room temperature.[7][8]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

Cell Viability Assay (MTT)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PLK4 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the PLK4 inhibitor in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.[9][10]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix gently on an orbital shaker for 10-15 minutes.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • The absorbance is directly proportional to the number of viable cells.

Human Tumor Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of PLK4 inhibitors.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • PLK4 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[12][13]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width^2)/2 is commonly used.[12]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the PLK4 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[12]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the inhibitor.

Conclusion

The PLK4 inhibitors CFI-400945, Centrinone, and YLT-11 have all demonstrated potent and selective inhibition of PLK4, leading to anticancer effects in preclinical models. CFI-400945 has advanced to clinical trials, showing promise in solid tumors.[14] Centrinone is a highly selective tool compound for preclinical research, while YLT-11 has shown efficacy in breast cancer models.[1][3] The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and in vivo applicability. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other emerging PLK4 inhibitors.

References

A Comparative Analysis of Novel Indazole Compounds and Pazopanib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved kinase inhibitors. This guide provides a comprehensive benchmark analysis of newly developed indazole-based compounds against pazopanib, a multi-targeted tyrosine kinase inhibitor widely used in the treatment of renal cell carcinoma and soft tissue sarcoma. This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform future research and development.

Pazopanib, an established anti-cancer agent, primarily exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit.[1][2][3][4] The disruption of these signaling pathways impedes the formation of new blood vessels, effectively starving tumors of essential nutrients and oxygen.[1] Recent research has focused on developing novel indazole derivatives with improved potency, selectivity, and safety profiles compared to existing therapies like pazopanib.[5][6][7][8][9]

Comparative Efficacy of New Indazole Compounds and Pazopanib

Several novel indazole derivatives have demonstrated promising anti-cancer activities in preclinical studies. These compounds have been evaluated for their ability to inhibit key kinases and suppress cancer cell proliferation, often showing comparable or superior efficacy to pazopanib in specific contexts.

One notable study reported the synthesis of a series of indazole derivatives, with compound 2f exhibiting potent growth inhibitory activity against a panel of cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[5][10] In a separate investigation, compounds 15k and 15m were identified as potent inhibitors of histone deacetylases (HDACs), with IC50 values against HDAC1 of 2.7 nM and 3.1 nM, respectively, and demonstrated superior anti-proliferative activities against HCT-116 and HeLa cells compared to the positive control, SAHA.[11]

A recent study focused on developing indazole derivatives as specific VEGFR-2 kinase inhibitors, a key target of pazopanib. Among the synthesized compounds, compound 30 emerged as a highly potent inhibitor with a VEGFR-2 IC50 of 1.24 nM, demonstrating significant anti-angiogenic properties in vitro and in vivo.[12] Another series of indazole–pyrimidine-based derivatives showed enhanced activity compared to pazopanib, with compound 13i exhibiting a VEGFR-2 IC50 of 34.5 nM, compared to pazopanib's 30 nM in the same study.[13]

The following table summarizes the in vitro efficacy of selected new indazole compounds in comparison to pazopanib.

Compound/DrugTarget(s)AssayCell Line(s)IC50 ValueReference(s)
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-KitKinase Inhibition-VEGFR-2: ~30 nM[13]
Compound 2f Not specified (Antiproliferative)Cell ViabilityVarious cancer cell lines0.23–1.15 μM[5][10]
Compound 15k HDAC1, HDAC2, HDAC8Kinase Inhibition-HDAC1: 2.7 nM[11]
Compound 15m HDAC1, HDAC2, HDAC8Kinase Inhibition-HDAC1: 3.1 nM[11]
Compound 30 VEGFR-2Kinase Inhibition-1.24 nM[12]
Compound 13i VEGFR-2Kinase Inhibition-34.5 nM[13]

Signaling Pathways and Mechanisms of Action

Pazopanib and many of the new indazole compounds function by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The primary mechanism involves blocking the ATP-binding pocket of receptor tyrosine kinases, thereby preventing their activation and downstream signaling.[14]

The inhibition of VEGFR and PDGFR by pazopanib disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for endothelial cell proliferation and survival.[2][14] The diagram below illustrates the signaling cascade targeted by pazopanib.

pazopanib_pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis mTOR->Survival

Pazopanib's Mechanism of Action

Newer indazole compounds that target VEGFR-2, such as compound 30, are expected to function through a similar mechanism, primarily impacting the angiogenesis pathway.[12] Other derivatives, like compounds 15k and 15m, target different pathways, such as those regulated by HDACs, suggesting a broader range of mechanisms through which indazole-based drugs can exert their anti-cancer effects.[11]

Experimental Protocols

To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., new indazole derivatives, pazopanib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[15][16]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

The following diagram illustrates the workflow of the MTT assay.

mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Add test compounds and controls cell_seeding->compound_treatment incubation_72h Incubate for 72 hours compound_treatment->incubation_72h mtt_addition Add MTT solution incubation_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Measure absorbance at 570-590 nm solubilization->read_absorbance data_analysis Analyze data (IC50 calculation) read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow
In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency of compounds against their specific kinase targets. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[17]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, a specific substrate, and ATP to initiate the reaction in the presence of the test compounds.[17]

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Detection: Add a detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.[17]

  • Luminescence Measurement: Measure the luminescence using a plate reader. Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence signifies inhibition.

The logical relationship of the kinase inhibition assay is depicted below.

kinase_inhibition_logic cluster_components Reaction Components cluster_reaction Kinase Reaction cluster_products Reaction Products cluster_detection Detection Kinase Kinase Reaction Phosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction Phospho_Substrate Phosphorylated Substrate Reaction->Phospho_Substrate ADP ADP Reaction->ADP Remaining_ATP Remaining ATP Reaction->Remaining_ATP Luminescence Luminescent Signal Remaining_ATP->Luminescence proportional to

Kinase Inhibition Assay Logic
In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds. The following is a general protocol for a subcutaneous tumor xenograft model.[18]

Protocol:

  • Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or a mixture with Matrigel®) at a specific concentration (e.g., 5 x 10^6 cells/100 µL).[18]

  • Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[18]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[18]

  • Drug Administration: Randomize the animals into treatment groups (vehicle control, pazopanib, new indazole compounds) and administer the drugs according to the specified dose and schedule.

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents.[6][7][8][9] The new compounds highlighted in this guide demonstrate the potential to match or even exceed the efficacy of established drugs like pazopanib, particularly in terms of potency against specific kinase targets. While these preclinical findings are encouraging, further comprehensive studies are required to fully elucidate their therapeutic potential, including detailed pharmacokinetic and toxicological profiling. This comparative guide serves as a valuable resource for the scientific community, providing a foundation for the continued development of next-generation indazole-based cancer therapies.

References

biological evaluation of synthesized indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Evaluation of Synthesized Indazole Derivatives

Indazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide range of pharmacological activities.[1][2] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of recently synthesized indazole derivatives, supported by experimental data and detailed protocols. The versatility of the indazole nucleus allows for structural modifications that lead to compounds with potent and selective biological activities, making them promising candidates for further drug development.[3]

Anticancer Activity of Indazole Derivatives

Several indazole derivatives have been identified as potent anticancer agents, with some already approved as FDA drugs for treating various cancers.[4][5] Researchers have synthesized and evaluated new derivatives, demonstrating significant cytotoxic activity against a range of cancer cell lines.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indazole derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
2f 4T1 (Breast)0.23 - 1.15--
5b A549 (Lung)Noteworthy activityPazopanib-
5'j MCF7 (Breast)Noteworthy activityPazopanib-
6b, 6c, 6d -Surpassed PazopanibPazopanib-
6i VEGFR-20.0245--
6e CCRF-CEM (Leukemia)0.901--
MOLT-4 (Leukemia)0.525--
CAKI-1 (Kidney)0.992--
4f MCF-7 (Breast)1.629Doxorubicin8.029
4i MCF-7 (Breast)1.841Doxorubicin8.029
4a MCF-7 (Breast)2.958Doxorubicin8.029
6o K562 (Leukemia)5.155-Fluorouracil (5-Fu)-
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the indazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized indazole derivatives and a positive control (e.g., 5-Fluorouracil) for a specified period, typically 48 hours.[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway of Indazole Derivative 2f in Cancer Cells

Compound 2f has been shown to induce apoptosis in 4T1 breast cancer cells through the mitochondrial pathway.[4][5] This involves the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS).[4][7]

G cluster_cell 4T1 Breast Cancer Cell cluster_mito Mitochondrion Indazole_2f Indazole Derivative 2f ROS Increased ROS Indazole_2f->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Indazole_2f->Bcl2 downregulates Bax Bax (Pro-apoptotic) Indazole_2f->Bax upregulates MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase3 Cleaved Caspase-3 (Executioner) MMP->Caspase3 activates Bax->MMP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by indazole derivative 2f.

Antimicrobial Activity of Indazole Derivatives

Indazole derivatives have also demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi.[8][9] Their broad-spectrum potential makes them attractive candidates for the development of new antimicrobial agents.

Comparative Analysis of In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values or zone of inhibition for selected indazole derivatives against different microbial strains. Lower MIC values and larger zones of inhibition indicate higher antimicrobial activity.

CompoundMicrobial StrainMIC (µg/mL)Zone of Inhibition (cm)Reference Drug
18 G. intestinalis12.8 times more active than Metronidazole-Metronidazole
23 C. albicansGrowth inhibition observed--
5a X. campestris-2.1Streptomycin
5b X. campestris--Streptomycin
5i X. campestris-2.3Streptomycin
5j B. megaterium-1.6Streptomycin
M6 S. aureus3.90-Ampicillin (≥15.62)
B. cereus3.90-Ampicillin (≥15.62)
S. enteritidis3.90-Ampicillin (≥15.62)
S. cerevisiae1.95-Tetracycline (≥7.81)
C. tropicalis1.95-Tetracycline (≥7.81)
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a standard laboratory method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The indazole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Screening

The general workflow for screening newly synthesized compounds for antimicrobial activity involves a series of steps from synthesis to the determination of the mode of action.

G cluster_workflow Antimicrobial Screening Workflow Synthesis Synthesis of Indazole Derivatives Primary_Screening Primary Screening (e.g., Agar well diffusion) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (MIC Determination) Primary_Screening->Secondary_Screening Active Compounds Activity_Spectrum Determination of Activity Spectrum Secondary_Screening->Activity_Spectrum Mechanism_Action Mechanism of Action Studies Activity_Spectrum->Mechanism_Action

Caption: General workflow for antimicrobial screening.

Anti-inflammatory Activity of Indazole Derivatives

Certain indazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8][10]

Comparative Analysis of In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected indazole derivatives against the COX-2 enzyme.

CompoundTarget% Inhibition at 10 µMIC50 (µM)Reference DrugReference Drug IC50 (µM)
18 COX-236-50%-Celecoxib-
21 COX-236-50%-Celecoxib-
23 COX-236-50%-Celecoxib-
26 COX-236-50%-Celecoxib-
Indazole COX-2-23.42Celecoxib5.10
5-aminoindazole COX-2-12.32Celecoxib5.10
6-nitroindazole COX-2-19.22Celecoxib5.10
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

The ability of indazole derivatives to inhibit the COX-2 enzyme can be assessed using a commercially available COX inhibitor screening assay kit.[8][10]

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: All reagents, including the heme, COX-2 enzyme, and arachidonic acid (substrate), are prepared according to the kit's instructions.

  • Compound Addition: The test compounds (indazole derivatives) and a reference inhibitor (e.g., celecoxib) are added to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: The COX-2 enzyme is added to the wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Incubation and Measurement: The plate is incubated for a specified time at a specific temperature (e.g., 25°C for 5 minutes). The absorbance is then read at 590 nm using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (without inhibitor). The IC50 value is determined from the dose-response curve.

Mechanism of COX-2 Inhibition in Inflammation

Indazole derivatives exert their anti-inflammatory effects by blocking the COX-2 enzyme, which in turn prevents the synthesis of prostaglandins, key mediators of inflammation.

G cluster_inflammation Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indazole_Derivatives Indazole Derivatives (COX-2 Inhibitors) Indazole_Derivatives->COX2 inhibit

Caption: Mechanism of COX-2 inhibition by indazole derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-fluoro-1-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-5-fluoro-1-methyl-1H-indazole, a halogenated indazole derivative. Adherence to these procedures is vital for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). Handling of this compound and its associated waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2] Ensure that eyewash stations and safety showers are readily accessible.

Key Safety Information:

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)[2][3]
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/sprayChemical-resistant gloves (e.g., nitrile rubber)
H315: Causes skin irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Safety goggles or face shield
H319: Causes serious eye irritationLab coat
H335: May cause respiratory irritationRespiratory protection (if dust is generated)

Step-by-Step Disposal Protocol

Due to its bromine and fluorine content, this compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[1][4]

1. Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[1] Mixing waste streams increases the complexity and cost of disposal.[5][6]

  • Designated Container: Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[1]

  • Container Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) container, for collecting the waste.[1][7]

2. Disposal of Unused or Pure Compound:

  • Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding the generation of dust.[1]

  • Ensure the container is properly sealed and labeled with the full chemical name and associated hazards.

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in the liquid "Halogenated Organic Waste" container.

  • Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the liquid "Halogenated Organic Waste" container. After the initial rinse, the glassware can be washed according to standard laboratory procedures.[1]

4. Final Disposal:

  • The final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility.[1][2]

  • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with a flue gas scrubbing system to neutralize hazardous decomposition products.[1][8]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment.[2]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]

  • Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[2][4]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as halogenated waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_final Final Disposal start Identify Waste as This compound assess_halogen Is it a halogenated compound? start->assess_halogen collect_solid Collect Solid Waste in 'Halogenated Organic Waste' Container assess_halogen->collect_solid Yes collect_liquid Collect Liquid Waste in 'Halogenated Organic Waste' Container assess_halogen->collect_liquid Yes disposal_facility Arrange for pickup by a licensed hazardous waste disposal facility collect_solid->disposal_facility collect_liquid->disposal_facility incineration Controlled Incineration disposal_facility->incineration

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-5-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling 6-Bromo-5-fluoro-1-methyl-1H-indazole. The following table summarizes the recommended protective gear.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards. Protects against dust particles and potential splashes.[1]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.
Body Laboratory Coat / Impervious ClothingA standard lab coat is required to protect against skin contact.[1] Fire-resistant and impervious clothing is recommended for handling larger quantities.[1]
Respiratory NIOSH-approved RespiratorA full-face respirator is recommended if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood.[1]

Hazard Identification

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • Verify that all necessary PPE is available and in good condition before commencing work.

2. Handling the Compound:

  • Wear all PPE as detailed in the table above.

  • Avoid the formation and inhalation of dust.[3]

  • Use appropriate, clean tools (e.g., spatulas) for transferring the compound.

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[4]

  • Wash hands thoroughly after handling.[4]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • For a small spill, and if trained to do so, wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated and fluorinated organic compound, it must be treated as halogenated organic waste .[5]

1. Waste Segregation:

  • Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[5]

  • Do not mix halogenated waste with non-halogenated organic waste.[5]

2. Disposal of Unused or Waste Compound:

  • Carefully transfer the solid waste into the designated halogenated waste container, avoiding dust generation.

  • Ensure the container is properly sealed and stored in a secure, well-ventilated area away from incompatible materials.

3. Decontamination of Labware:

  • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the rinsate in a liquid "Halogenated Organic Waste" container.

  • After the initial solvent rinse, the glassware can be washed according to standard laboratory procedures.

4. Disposal of Contaminated Materials:

  • Place disposable items such as contaminated gloves, weighing papers, and paper towels into a sealed bag and dispose of them in the solid "Halogenated Organic Waste" container.

5. Final Disposal:

  • Arrange for the collection and disposal of the halogenated waste through your institution's EHS department or a licensed chemical waste disposal company.

  • The preferred method of disposal is controlled incineration.[5]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood emergency_exposure First Aid prep_ppe->emergency_exposure If Exposure Occurs prep_safety Verify Safety Equipment prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs handle_store Store Securely handle_transfer->handle_store disp_liquid Liquid Halogenated Waste handle_transfer->disp_liquid Dispose of Liquid Waste disp_solid Solid Halogenated Waste handle_store->disp_solid Dispose of Solid Waste disp_collection Arrange for Pickup disp_solid->disp_collection disp_liquid->disp_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.